molecular formula C25H27NO2 B563614 N-Desmethyl Droloxifene-d5

N-Desmethyl Droloxifene-d5

Cat. No.: B563614
M. Wt: 378.5 g/mol
InChI Key: QPHNKIXIKDPNDI-JFIRTRMYSA-N
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Description

N-Desmethyl Droloxifene-d5 is a deuterium-labeled stable isotope of the primary metabolite of Droloxifene, serving as a critical internal standard for precise quantitative analysis in bioanalytical research. This compound is specifically designed for use in techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), where it enables accurate quantification of the native metabolite and parent drug in complex biological matrices by correcting for procedural losses and ion suppression effects. Droloxifene is a selective estrogen receptor modulator (SERM) and an analog of tamoxifen, characterized by its high affinity for estrogen receptors and rapid pharmacokinetics. Its metabolite, N-Desmethyl Droloxifene, is a key circulating analyte identified in human patients following Droloxifene administration. The deuterated form allows researchers to conduct detailed pharmacokinetic and metabolic studies, providing invaluable data on drug exposure, metabolism, and clearance in research models. This makes it an essential tool for advancing investigative oncology and endocrine research, particularly in studies focusing on breast cancer. This product is intended for research applications as a tracer and analytical standard.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHNKIXIKDPNDI-JFIRTRMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Droloxifene-d5: Core Chemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Droloxifene-d5 is a deuterated analog of N-Desmethyl Droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM), Droloxifene. As a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of its non-deuterated counterpart in biological matrices. This technical guide provides a comprehensive overview of the core chemical properties of this compound, alongside detailed experimental protocols for its analysis and a visualization of its relevant biological pathway.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are essential for the accurate preparation of standards, experimental design, and data interpretation.

PropertyValueReference
Chemical Name 3-[(1E)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-d5]-phenol[1]
Synonyms N-Desmethyldroloxifene-d5, K 106-d5, N-Desmethyl-3-hydroxytamoxifen-d5[1]
CAS Number 1185241-63-7[1]
Molecular Formula C₂₅H₂₂D₅NO₂[1]
Molecular Weight 378.52 g/mol [2]
Purity >98%[3]
Physical State Data Not Available
Solubility Data Not Available
Storage Conditions Data Not Available

Mechanism of Action: Selective Estrogen Receptor Modulation

N-Desmethyl Droloxifene, the non-deuterated parent compound, functions as a selective estrogen receptor modulator (SERM). It exhibits both estrogenic and antiestrogenic activities in a tissue-specific manner. The primary mechanism of action involves competitive binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor. This complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes. In breast tissue, it primarily acts as an antagonist, inhibiting the proliferative effects of estrogen, which is crucial for its potential therapeutic applications in hormone-receptor-positive breast cancer.

Droloxifene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Droloxifene N-Desmethyl Droloxifene-d5 Droloxifene->ER Competitively Binds Droloxifene_ER_Complex Droloxifene-ER Complex ERE Estrogen Response Element (ERE) Droloxifene_ER_Complex->ERE Translocates & Binds Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Regulates Biological_Response Tissue-Specific Biological Response Gene_Transcription->Biological_Response Leads to

Droloxifene Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound and its non-deuterated analog.

Synthesis of Deuterated Analogs

The synthesis of deuterated selective estrogen receptor modulators like this compound typically involves a multi-step process. While a specific protocol for this exact molecule is not publicly available, a general approach can be inferred from the synthesis of related deuterated tamoxifen (B1202) analogs.

General Synthetic Approach:

  • Preparation of a Deuterated Precursor: A key step is the introduction of deuterium (B1214612) atoms into one of the starting materials. For this compound, this would likely involve the synthesis of a deuterated phenyl or ethyl group that will be incorporated into the final triphenylethylene (B188826) scaffold.

  • McMurry Coupling Reaction: A common method for constructing the triphenylethylene core is the McMurry reaction. This involves the reductive coupling of two different ketones in the presence of a low-valent titanium reagent to form the central double bond.

  • Demethylation: The final step would involve the selective removal of one of the N-methyl groups from a deuterated Droloxifene precursor to yield this compound.

Synthesis_Workflow A Deuterated Phenyl Grignard Reagent C McMurry Coupling (e.g., TiCl4, Zn) A->C B Substituted Benzophenone B->C D Deuterated Droloxifene Precursor C->D E N-Demethylation (e.g., with a chloroformate reagent) D->E F This compound E->F

General Synthesis Workflow
Purification

Purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. A typical purification workflow would involve:

  • Extraction: The crude reaction mixture is worked up using a suitable solvent system (e.g., ethyl acetate (B1210297) and water) to remove inorganic salts and other water-soluble impurities.

  • Chromatography: The organic extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution with a mixture of polar and non-polar solvents (e.g., hexane (B92381) and ethyl acetate with a small percentage of triethylamine (B128534) to prevent streaking of the amine) is used to separate the desired product from other components.

  • Crystallization/Precipitation: The purified product can be further refined by crystallization from a suitable solvent or by precipitation to obtain a solid of high purity.

Analytical Methods

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.

Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters:

ParameterSetting
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of the analyte and internal standard. For N-Desmethyl Droloxifene, the precursor ion would be [M+H]⁺. The deuterated standard would have a precursor ion with a +5 Da shift.

NMR spectroscopy is used to confirm the chemical structure and isotopic labeling of this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

NMR Parameters (Typical for structural elucidation):

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Number of Scans 161024
Relaxation Delay 1 s2 s

The ¹H NMR spectrum of this compound would be expected to show the absence of signals corresponding to the five deuterated positions compared to the spectrum of the non-deuterated analog. The ¹³C NMR spectrum would show signals for all carbon atoms, with those bonded to deuterium exhibiting a characteristic splitting pattern and a slight upfield shift.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of N-Desmethyl Droloxifene. A thorough understanding of its chemical properties, mechanism of action, and the appropriate analytical methodologies is paramount for its effective use in research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists working with this important labeled compound.

References

N-Desmethyl Droloxifene-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl Droloxifene-d5, a deuterated internal standard crucial for the accurate quantification of N-Desmethyl Droloxifene (B22359), a primary metabolite of the selective estrogen receptor modulator (SERM), Droloxifene. This document outlines the typical specifications found in a Certificate of Analysis, detailed experimental protocols for its use in bioanalytical assays, and relevant metabolic pathways.

Certificate of Analysis: Typical Data

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values are lot-dependent, the following table summarizes the data typically presented.

ParameterTypical SpecificationMethod Reference
Identity
AppearanceWhite to Off-White SolidVisual Inspection
Molecular FormulaC₂₅H₂₂D₅NO₂Mass Spectrometry
Molecular Weight378.52 g/mol Mass Spectrometry
Purity
Purity by HPLC≥98%HPLC-UV
Purity by LC-MS≥98%LC-MS
Deuterium Incorporation≥99% atom % DMass Spectrometry
Physical Properties
SolubilitySoluble in Methanol, DMSOVisual Inspection
Storage and Handling
Recommended Storage-20°C, protect from light

Note: Data presented here is representative. Always refer to the lot-specific Certificate of Analysis provided by the supplier.[1][2]

Experimental Protocols

The accurate quantification of N-Desmethyl Droloxifene in biological matrices typically involves the use of this compound as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting analytes from plasma or serum samples.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (e.g., plasma, serum).

  • Internal Standard Spiking: Add a predetermined amount of this compound working solution (e.g., 10 µL of a 100 ng/mL solution in methanol).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

This method provides high sensitivity and selectivity for the quantification of N-Desmethyl Droloxifene.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Desmethyl Droloxifene: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions need to be optimized).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Shift of +5 Da from the non-deuterated analyte).

Diagrams

Metabolic Pathway of Droloxifene

Droloxifene undergoes metabolism in the body, primarily through N-demethylation and glucuronidation. N-Desmethyl Droloxifene is one of the major metabolites.[3][4]

Droloxifene Metabolism Metabolic Pathway of Droloxifene Droloxifene Droloxifene N_Desmethyl_Droloxifene N-Desmethyl Droloxifene Droloxifene->N_Desmethyl_Droloxifene N-Demethylation (CYP Enzymes) Droloxifene_Glucuronide Droloxifene Glucuronide Droloxifene->Droloxifene_Glucuronide Glucuronidation (UGT Enzymes) Other_Metabolites Other Metabolites (e.g., 4-methoxydroloxifene) Droloxifene->Other_Metabolites Other oxidative pathways

Caption: Postulated metabolic pathways of Droloxifene.

Analytical Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of N-Desmethyl Droloxifene in a biological sample using a deuterated internal standard.

Analytical Workflow Analytical Workflow for N-Desmethyl Droloxifene Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction Reconstitution Dry & Reconstitute Extraction->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration (Analyte & IS) LC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for N-Desmethyl Droloxifene analysis.

References

Navigating the Isotopic Landscape: A Technical Guide to N-Desmethyl Droloxifene-d5 Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical and pharmaceutical research, the isotopic purity of deuterated standards is not a trivial detail but a cornerstone of data integrity. N-Desmethyl Droloxifene-d5, a deuterated analog of a tamoxifen (B1202) metabolite, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its efficacy is directly tied to its isotopic purity. This technical guide provides an in-depth exploration of the core specifications, analytical methodologies, and quality control considerations for this compound, ensuring its reliable application in research and development.

The Imperative of Isotopic Purity

Deuterated compounds are invaluable as internal standards in mass spectrometry-based quantification.[1][2] Their chemical behavior is nearly identical to their non-deuterated counterparts, allowing for accurate correction of variations during sample preparation and analysis.[2][3] However, the presence of residual, non-deuterated (d0) or partially deuterated (d1-d4) species can introduce significant analytical errors. Therefore, rigorous specifications for isotopic purity are essential.

For a d5-labeled compound like this compound, the primary goal is to maximize the abundance of the fully deuterated (d5) isotopologue while minimizing all other species.

Quantitative Specifications for Isotopic Purity

The isotopic purity of this compound is defined by the relative abundance of each isotopologue. While specifications can vary slightly between manufacturers, a typical high-quality batch will adhere to the following criteria, summarized in Table 1.

IsotopologueSpecificationRationale
d5 (Fully Deuterated) ≥ 98%Ensures a strong and distinct signal for the internal standard, minimizing interference from other isotopologues.
d4 ≤ 1.5%The most significant potential interferent, its control is critical for accurate quantification.
d3 ≤ 0.5%
d2 ≤ 0.1%Collectively, the lower deuterated species should be minimized to prevent any contribution to the analyte signal.
d1 ≤ 0.1%
d0 (Non-Deuterated) ≤ 0.1%
Isotopic Enrichment ≥ 99.5% at each labeled positionHigh enrichment at each deuterium-labeled position is a prerequisite for achieving high species abundance.[4]

Table 1: Typical Isotopic Purity Specifications for this compound

Experimental Protocols for Purity Determination

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed to provide a comprehensive characterization of isotopic purity.[5][6][7]

Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues.[8][9]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

  • Data Acquisition: Full scan mass spectra are acquired in positive ion mode over a mass range that includes the molecular ions of all expected isotopologues (d0 to d5).

  • Data Analysis:

    • The extracted ion chromatograms (EICs) for each isotopologue ([M+H]+) are generated.

    • The peak areas for each EIC are integrated.

    • The relative percentage of each isotopologue is calculated from the integrated peak areas.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample N-Desmethyl Droloxifene-d5 Solution Dilute Solution (ACN/MeOH + 0.1% FA) Sample->Solution LC Liquid Chromatography Solution->LC ESI Electrospray Ionization LC->ESI HRMS High-Resolution Mass Spectrometer ESI->HRMS Spectra Acquire Full Scan Spectra HRMS->Spectra EIC Extract Ion Chromatograms (d0 to d5) Spectra->EIC Integration Integrate Peak Areas EIC->Integration Calculation Calculate Relative Abundance Integration->Calculation Result Isotopologue Distribution (%) Calculation->Result

Caption: Workflow for Determining Isotopic Purity by Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity

While MS provides the overall distribution of isotopologues, NMR spectroscopy is essential for confirming the positions of the deuterium (B1214612) labels and assessing the degree of deuteration at each site.[6][7][10]

Methodology:

  • Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent that does not have signals overlapping with the analyte's signals of interest (e.g., CDCl3, DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • A high-resolution proton (¹H) NMR spectrum is acquired.

    • A deuterium (²H) NMR spectrum can also be acquired for direct observation of the deuterium signals.

  • Data Analysis:

    • In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the positions of labeling.

    • The residual proton signals at the deuterated positions are integrated relative to a non-deuterated signal within the molecule or an internal standard to quantify the isotopic enrichment at each site.[11]

NMR_Analysis cluster_input Input cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis cluster_output Output Compound This compound H1_NMR Acquire ¹H NMR Spectrum Compound->H1_NMR H2_NMR Acquire ²H NMR Spectrum (Optional) Compound->H2_NMR Signal_Reduction Observe Signal Diminution at Labeled Positions H1_NMR->Signal_Reduction Integration Integrate Residual ¹H Signals vs. Internal Standard H1_NMR->Integration Positional_Confirmation Confirmation of Deuterium Positions Signal_Reduction->Positional_Confirmation Enrichment_Quantification Quantification of Isotopic Enrichment per Site Integration->Enrichment_Quantification

Caption: Logical Flow of NMR Analysis for Isotopic Purity Verification.

Quality Control and Data Interpretation

The combination of MS and NMR data provides a comprehensive quality control check for this compound.

QC_Decision_Tree Start Analyze Batch of This compound MS_Analysis MS Analysis: Isotopologue Distribution Start->MS_Analysis Check_d5 d5 ≥ 98%? MS_Analysis->Check_d5 NMR_Analysis NMR Analysis: Positional Integrity Check_d5->NMR_Analysis Yes Fail Batch Fails QC Check_d5->Fail No Check_Enrichment Isotopic Enrichment ≥ 99.5% at each site? NMR_Analysis->Check_Enrichment Pass Batch Passes QC Check_Enrichment->Pass Yes Check_Enrichment->Fail No

Caption: Quality Control Decision Tree for this compound.

Conclusion

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. A thorough understanding and verification of its isotopic composition, through the complementary techniques of mass spectrometry and NMR spectroscopy, are paramount for ensuring the accuracy and reliability of quantitative bioanalytical methods. Adherence to stringent isotopic purity specifications is not merely a matter of good practice but a requirement for robust and reproducible scientific outcomes.

References

The Stability and Storage of N-Desmethyl Droloxifene-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Desmethyl Droloxifene-d5. It delves into the scientific principles underpinning the use of deuterium-labeled compounds in research, with a focus on metabolic stability. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar deuterated molecules.

Introduction to this compound

This compound is the deuterium-labeled form of N-Desmethyl Droloxifene, a metabolite of Droloxifene. Droloxifene itself is a selective estrogen receptor modulator (SERM) that has been investigated for its potential in cancer therapy. The incorporation of five deuterium (B1214612) atoms into the N-desmethyl metabolite offers a powerful tool for researchers, primarily in studies involving pharmacokinetics and metabolic stability.

The strategic replacement of hydrogen with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug molecule. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.[1] This increased bond strength can slow down the rate of metabolic processes, particularly those catalyzed by cytochrome P450 (CYP) enzymes, which are often responsible for the N-demethylation of drugs.[1][2] Consequently, deuterated compounds like this compound are invaluable for investigating metabolic pathways and have the potential for improved pharmacokinetic profiles.[3]

Storage and Stability Data

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on available data. It is important to note that for lot-specific data, the Certificate of Analysis from the supplier should always be consulted.

ParameterRecommended ConditionRationale
Temperature -20°C FreezerTo minimize thermal degradation and maintain long-term stability.
Atmosphere Under Inert Atmosphere (e.g., Argon, Nitrogen)To prevent oxidation.
Light Exposure Amber VialTo protect the compound from photodegradation.
Form SolidTypically supplied as a solid for enhanced stability.
Solubility Chloroform, MethanolFor reconstitution prior to experimental use.

Data compiled from ChemicalBook.[4]

While specific long-term stability studies on this compound are not widely published, data on the parent compound, Droloxifene, provides some insight. Droloxifene has been shown to be stable in aqueous solutions at a pH range of 3-7 at temperatures up to 50°C.[5]

The Role of Deuteration in Enhancing Metabolic Stability

The primary reason for employing this compound in research is to leverage the benefits of deuteration on metabolic stability. The deuterium kinetic isotope effect (KIE) is a cornerstone of this application.

The Deuterium Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond due to the greater mass of deuterium.[1] This difference in bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic reaction.[1] In the context of this compound, the deuterium atoms are placed on the phenyl group, which can influence metabolic processes occurring at or near that site.

The potential benefits of this enhanced metabolic stability include:

  • Increased Half-Life (t½): A slower rate of metabolism can lead to a longer persistence of the compound in the body.[2][3]

  • Greater Drug Exposure (AUC): A longer half-life and reduced clearance can result in a higher overall exposure to the compound.[1]

  • Reduced Formation of Metabolites: Deuteration can alter the metabolic profile, potentially reducing the formation of certain metabolites.[2]

The following diagram illustrates the logical relationship between deuteration and its impact on metabolic stability.

Deuteration Deuteration (H replaced by D) StrongerBond Stronger C-D Bond vs. C-H Bond Deuteration->StrongerBond KIE Kinetic Isotope Effect (KIE) StrongerBond->KIE SlowerMetabolism Slower Rate of Metabolism KIE->SlowerMetabolism IncreasedHalfLife Increased Half-Life (t½) SlowerMetabolism->IncreasedHalfLife GreaterExposure Greater Exposure (AUC) SlowerMetabolism->GreaterExposure AlteredMetabolites Altered Metabolite Profile SlowerMetabolism->AlteredMetabolites

Impact of Deuteration on Metabolic Stability

Experimental Protocols for Assessing Metabolic Stability

To quantify the enhanced metabolic stability of a deuterated compound like this compound, in vitro metabolic stability assays are commonly employed. A typical protocol using liver microsomes is outlined below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.[1]

Materials:

  • Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a microsomal suspension in phosphate buffer.

  • Incubation: Add the test compound to the microsomal suspension and pre-incubate at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[1]

  • Compare the t½ values between the deuterated and non-deuterated compounds to determine the magnitude of the kinetic isotope effect.

The following diagram illustrates the workflow for this experimental protocol.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Microsomal Suspension Incubation Incubate at 37°C Microsomes->Incubation Compound Test Compound Compound->Incubation Initiation Add NADPH (Initiate Reaction) Incubation->Initiation TimePoints Sample at Time Points Initiation->TimePoints Quench Quench with Acetonitrile TimePoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (Calculate t½) LCMS->Data

In Vitro Metabolic Stability Assay Workflow

Conclusion

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. Its enhanced stability against metabolic degradation, a result of the kinetic isotope effect, allows for more precise investigations into metabolic pathways. Adherence to recommended storage conditions, including low temperature, inert atmosphere, and protection from light, is essential for maintaining the integrity of this compound. The experimental protocols outlined in this guide provide a framework for quantifying the metabolic stability of this compound and similar deuterated molecules, ultimately contributing to the development of safer and more effective therapeutics.

References

An In-depth Technical Guide to the Synthesis of Deuterated N-Desmethyl Droloxifene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for deuterated N-Desmethyl Droloxifene (B22359), specifically focusing on the synthesis of an isotopologue with five deuterium (B1214612) atoms on a phenyl ring (N-Desmethyl Droloxifene-d5). This deuterated analog serves as a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

The strategic incorporation of deuterium can alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved bioavailability and a longer half-life. This guide details the multi-step synthesis, including experimental protocols, and presents quantitative data in a structured format for clarity.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated precursor, followed by the construction of the core droloxifene structure, and finally, N-demethylation. The key steps are:

  • Preparation of Bromobenzene-d5 (B116778): Introduction of deuterium atoms onto the aromatic ring of bromobenzene (B47551).

  • Formation of Phenyl-d5 Magnesium Bromide: Synthesis of the deuterated Grignard reagent.

  • Synthesis of Deuterated Droloxifene: Construction of the triphenylethylene (B188826) scaffold using the deuterated Grignard reagent.

  • N-Demethylation: Removal of the N-methyl group to yield the final product, this compound.

Synthesis_Overview A Bromobenzene B Bromobenzene-d5 A->B H/D Exchange C Phenyl-d5 Magnesium Bromide B->C Mg, THF D 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(phenyl-d5)butan-1-one C->D Precursor Ketone E Droloxifene-d5 D->E Grignard Addition & Dehydration F This compound E->F N-Demethylation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Bromobenzene-d5

Method: Acid-catalyzed hydrogen-deuterium exchange.

Protocol:

  • To a stirred solution of bromobenzene (15.7 g, 100 mmol) in deuterium oxide (D₂O, 100 mL), add deuterated sulfuric acid (D₂SO₄, 5 mL).

  • Heat the mixture to reflux at 110°C for 48 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with a saturated solution of sodium bicarbonate in D₂O, then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield bromobenzene-d5.

ParameterValue
Starting MaterialBromobenzene
Deuterating AgentD₂SO₄/D₂O
Reaction Time48 hours
Temperature110°C
Typical Yield85-95%
Isotopic Purity>98% D₅
Step 2: Synthesis of Phenyl-d5 Magnesium Bromide

Method: Grignard reagent formation.

Protocol:

  • Activate magnesium turnings (2.67 g, 110 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (B95107) (THF, 50 mL).

  • Add a solution of bromobenzene-d5 (16.2 g, 100 mmol) in anhydrous THF (100 mL) dropwise to the magnesium suspension.

  • If the reaction does not initiate, add a small crystal of iodine.

  • Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction. The resulting solution of phenyl-d5 magnesium bromide is used directly in the next step.

ParameterValue
Starting MaterialBromobenzene-d₅
ReagentMagnesium Turnings
SolventAnhydrous THF
Typical Concentration~0.8 M
Step 3: Synthesis of Droloxifene-d5

Method: Grignard reaction followed by acid-catalyzed dehydration. This protocol is adapted from the known synthesis of Droloxifene.

Protocol:

  • Prepare a Grignard reagent from 3-(tetrahydropyran-2-yloxy)phenyl bromide (prepared separately) and magnesium in anhydrous THF.

  • To this Grignard solution, add a solution of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(phenyl-d5)butan-1-one (a precursor synthesized from the reaction of phenyl-d5 magnesium bromide with a suitable acyl chloride) in anhydrous THF at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

  • Dissolve the crude alcohol in ethanol (B145695) and add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2 hours to effect dehydration.

  • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain Droloxifene-d5.

ParameterValue
Key ReagentsPhenyl-d5 Magnesium Bromide, 3-(tetrahydropyran-2-yloxy)phenylmagnesium bromide, Ketone Precursor
Reaction TypeGrignard Addition, Dehydration
PurificationColumn Chromatography
Typical Yield40-50% (over two steps)
Step 4: Synthesis of this compound

Method: Von Braun N-demethylation.

Protocol:

  • Dissolve Droloxifene-d5 (3.76 g, 10 mmol) in anhydrous chloroform (B151607) (50 mL).

  • Add cyanogen (B1215507) bromide (1.16 g, 11 mmol) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude N-cyano intermediate.

  • To the crude intermediate, add a solution of potassium hydroxide (B78521) (2.8 g, 50 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux for 8 hours to hydrolyze the cyanamide.

  • Cool the reaction, remove the ethanol under reduced pressure, and add water (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ParameterValue
Starting MaterialDroloxifene-d₅
Demethylating AgentCyanogen Bromide
HydrolysisEthanolic KOH
PurificationColumn Chromatography
Typical Yield60-70%

Product Characterization

The final product, this compound, would be characterized by standard analytical techniques to confirm its structure and purity.

AnalysisExpected Results
¹H NMR Absence of signals corresponding to the protons on one of the phenyl rings. The remaining proton signals would be consistent with the N-desmethyl droloxifene structure.
²H NMR A signal in the aromatic region confirming the presence of deuterium on a phenyl ring.
Mass Spec (ESI+) [M+H]⁺ at m/z 379.5, corresponding to C₂₅H₂₂D₅NO₂.
Purity (HPLC) >98%

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of logical chemical transformations. The following diagram illustrates the key precursor relationships.

Precursor_Logic cluster_deuteration Deuteration Module cluster_grignard Grignard Formation cluster_core_synthesis Core Structure Assembly cluster_final_step Final Modification Bromobenzene Bromobenzene Bromobenzene_d5 Bromobenzene_d5 Bromobenzene->Bromobenzene_d5 D₂SO₄, D₂O Phenyl_d5_MgBr Phenyl_d5_MgBr Bromobenzene_d5->Phenyl_d5_MgBr Mg, THF Droloxifene_d5 Droloxifene_d5 Phenyl_d5_MgBr->Droloxifene_d5 N_Desmethyl_Droloxifene_d5 N_Desmethyl_Droloxifene_d5 Droloxifene_d5->N_Desmethyl_Droloxifene_d5 CNBr, then KOH Other_Precursors Non-deuterated Precursors Other_Precursors->Droloxifene_d5

Caption: Logical flow of key synthetic modules.

Conclusion

This technical guide outlines a viable and detailed synthetic route for this compound. The presented protocols are based on established chemical transformations and provide a solid foundation for researchers and scientists in the field of drug development. The synthesis of such deuterated analogs is crucial for advancing our understanding of drug metabolism and for the development of more effective and safer therapeutics. The provided data and visualizations are intended to facilitate the practical implementation of this synthesis in a laboratory setting.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation of N-Desmethyl Droloxifene-d5, a deuterated internal standard crucial for the accurate quantification of N-Desmethyl Droloxifene in biological matrices. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, and offers insights into the experimental methodologies relevant to its analysis.

N-Desmethyl Droloxifene is a primary metabolite of Droloxifene, a selective estrogen receptor modulator (SERM) that has been investigated for its potential in cancer therapy. Accurate measurement of its metabolites is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and instrument response.

Predicted Mass Spectrometry Fragmentation

While direct experimental fragmentation data for this compound is not widely published, a highly probable fragmentation pathway can be deduced from the well-understood fragmentation of the structurally analogous compound, N-Desmethyl Tamoxifen (B1202). The primary fragmentation event in positive ion electrospray ionization (ESI) mass spectrometry for this class of compounds is the cleavage of the ether bond connecting the aminoethoxy side chain to the phenyl ring.

The molecular formula for this compound is C25H22D5NO2, with a monoisotopic mass of approximately 378.27 g/mol . The five deuterium (B1214612) atoms are located on the butenyl side chain. Upon protonation, the precursor ion ([M+H]+) will have a mass-to-charge ratio (m/z) of approximately 379.28.

Collision-induced dissociation (CID) is expected to yield two primary fragment ions:

  • The characteristic side-chain fragment: Cleavage of the C-O bond of the ether linkage results in the formation of the N-methylaminoethyl cation, [CH2CH2NHCH3]+. This fragment is highly stable and produces a strong signal at m/z 58.06 . As the deuterium labels are on the butenyl group, this fragment remains unlabeled.

  • The deuterated core fragment: The remainder of the molecule, containing the triphenylethylene (B188826) core with the hydroxyl group and the deuterated butenyl side chain, will form the other major fragment ion. The predicted m/z for this fragment is 321.22 .

Quantitative Data Summary

The following table summarizes the predicted m/z values for the key ions in the mass spectrum of this compound.

Ion DescriptionPredicted m/z
Protonated Molecule ([M+H]+)379.28
Deuterated Core Fragment321.22
N-Methylaminoethyl Cation Fragment58.06

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound and its non-deuterated counterpart in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of tamoxifen and its metabolites.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of a working solution of this compound (internal standard) in methanol.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Desmethyl Droloxifene: Precursor ion m/z 374.2 > Product ion m/z 58.1

    • This compound: Precursor ion m/z 379.3 > Product ion m/z 58.1

  • Instrument Parameters: Optimize capillary voltage, source temperature, gas flows (nebulizing and drying gases), and collision energy for maximum signal intensity of the MRM transitions.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Logical Workflow for Quantitative Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma Plasma Sample ISTD Add N-Desmethyl Droloxifene-d5 (ISTD) Plasma->ISTD Precipitation Protein Precipitation (Acetonitrile) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Fragmentation Collision-Induced Dissociation (CID) Ionization->Fragmentation Detection MRM Detection Fragmentation->Detection Quantification Quantification (Analyte/ISTD Ratio) Detection->Quantification Predicted Fragmentation of this compound cluster_Fragments Primary Fragments Precursor [M+H]+ of this compound m/z = 379.28 Fragment1 Deuterated Core Fragment m/z = 321.22 Precursor->Fragment1 CID Fragment2 N-Methylaminoethyl Cation m/z = 58.06 Precursor->Fragment2 CID

Physical and chemical characteristics of N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of N-Desmethyl Droloxifene-d5, a deuterated analog of a key metabolite of the selective estrogen receptor modulator (SERM), Droloxifene. This document is intended to serve as a comprehensive resource, consolidating available data on its properties, analytical methodologies, and metabolic context.

Core Physical and Chemical Characteristics

This compound is the isotopically labeled form of N-Desmethyl Droloxifene, where five hydrogen atoms have been replaced by deuterium (B1214612). This labeling is typically introduced in the ethyl group of the butenyl side chain. Such deuterated standards are invaluable in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, where they serve as ideal internal standards due to their similar chemical behavior and distinct mass.

A summary of the key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog

PropertyThis compoundN-Desmethyl Droloxifene
Synonyms 3-[(1E)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-d5]-phenol; N-Desmethyldroloxifene-d5; K 106-d5; N-Desmethyl-3-hydroxytamoxifen-d5(E)-3-(1-(4-(2-(Methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
CAS Number 1185241-63-7[1]83647-33-0[2]
Molecular Formula C₂₅H₂₂D₅NO₂[1][3]C₂₅H₂₇NO₂[2]
Molecular Weight 378.52 g/mol [3]373.5 g/mol [2]
Appearance Pale Yellow Solid[4]White to Light Brown Solid[2]
Solubility Soluble in Chloroform, Methanol[4]Data not explicitly available; Droloxifene citrate (B86180) is soluble in methanol.[5]
Storage Conditions -20°C, Amber Vial, Under Inert Atmosphere[4]2-8°C, Amber Vial, Refrigerator, Under inert atmosphere[2]
Purity >98% (Chemical Purity)[1]Not specified
Isotopic Purity Typically ≥98% isotopic enrichment is recommended for deuterated standards.[6] Specific batch data should be obtained from the supplier's Certificate of Analysis.Not Applicable

Experimental Protocols

Synthesis and Purification
  • Synthesis of a Deuterated Precursor: The synthesis would begin with a deuterated starting material, likely a deuterated ethyl-containing compound, to introduce the five deuterium atoms.

  • Multi-step Organic Synthesis: A series of organic reactions would follow to construct the core structure of Droloxifene, incorporating the deuterated ethyl group. The synthesis of the parent compound, Droloxifene, involves the reaction of 3-(tetrahydropyran-2-yloxy)phenyl bromide with a ketone precursor, followed by acid-catalyzed dehydration.[5]

  • N-Demethylation: The final step would involve the selective removal of one methyl group from the dimethylaminoethoxy side chain. While this is a metabolic process in vivo, chemical N-demethylation can be achieved using various reagents. One successful approach for N-demethylation of similar compounds involved the hydrolysis of an N-formyl precursor in ethanolic potassium hydroxide.[7]

  • Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high chemical purity.

Analytical Characterization

The comprehensive characterization of this compound is crucial for its use as an internal standard. The following experimental protocols are recommended:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to confirm the chemical structure and the position of the deuterium labels. The absence or significant reduction of signals corresponding to the deuterated positions in the ¹H-NMR spectrum provides evidence of successful labeling.

  • Chemical Purity by HPLC: The chemical purity is determined by HPLC with UV or MS detection. A typical method would involve a reversed-phase C18 column with a gradient elution using a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate.

  • Isotopic Purity by Mass Spectrometry: The isotopic purity, a critical parameter for a deuterated standard, is determined using HR-MS.[6][8] This involves analyzing the isotopic distribution of the molecular ion and calculating the percentage of the d5 species relative to other isotopic variants (d0 to d4). An isotopic enrichment of ≥98% is generally recommended for reliable quantitative analysis.[6]

A general workflow for the analytical characterization is depicted below:

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization s1 Synthesized N-Desmethyl Droloxifene-d5 s2 Purification (e.g., HPLC) s1->s2 c1 Structural Confirmation (NMR, HRMS) s2->c1 c2 Chemical Purity (HPLC-UV/MS) s2->c2 c3 Isotopic Purity (HRMS) s2->c3 end end c3->end Certificate of Analysis

Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.

Metabolic Pathway and Mechanism of Action

N-Desmethyl Droloxifene is a major metabolite of Droloxifene.[5] Droloxifene itself is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits high binding affinity for the estrogen receptor (ER).[4] Like its parent compound, N-Desmethyl Droloxifene also demonstrates a high affinity for the ER, which is approximately 10 times higher than that of Tamoxifen.[9]

The primary mechanism of action involves competitive binding to the estrogen receptor, leading to the modulation of estrogen-dependent gene expression. In estrogen receptor-positive (ER+) breast cancer cells, this interaction results in an anti-estrogenic effect, inhibiting cell proliferation.

The metabolic conversion of Droloxifene to N-Desmethyl Droloxifene occurs via N-demethylation, a common phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. This metabolic pathway is analogous to the metabolism of Tamoxifen to N-Desmethyltamoxifen.

G Droloxifene Droloxifene NDesmethyl N-Desmethyl Droloxifene Droloxifene->NDesmethyl N-demethylation (CYP Enzymes) ER Estrogen Receptor (ER) NDesmethyl->ER Binds to Response Modulation of Estrogen-Dependent Gene Expression ER->Response Leads to

Caption: Simplified metabolic pathway of Droloxifene and the mechanism of action of N-Desmethyl Droloxifene.

Conclusion

This compound is a critical tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard allows for accurate and precise quantification of its non-deuterated counterpart in biological matrices. This technical guide summarizes the key physical and chemical properties, outlines general experimental protocols for its characterization, and provides context for its metabolic origin and mechanism of action. For specific applications, it is imperative to consult the supplier's Certificate of Analysis for lot-specific data on purity and isotopic enrichment.

References

N-Desmethyl Droloxifene-d5: A Technical Guide to its Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on N-Desmethyl Droloxifene-d5, a deuterated metabolite of the selective estrogen receptor modulator (SERM), Droloxifene. Due to the limited public availability of specific quantitative data for this deuterated analog, this paper integrates qualitative information with data from its parent compound, Droloxifene, to offer a thorough understanding for research and drug development applications.

Physicochemical Properties

This compound is the deuterated form of N-Desmethyl Droloxifene, a primary metabolite of Droloxifene. The introduction of deuterium (B1214612) atoms can subtly alter the physicochemical properties of a molecule, which may influence its metabolic stability and pharmacokinetic profile.

General Properties
PropertyValueSource
Molecular Formula C₂₅H₂₂D₅NO₂Santa Cruz Biotechnology
Molecular Weight 378.52 g/mol Santa Cruz Biotechnology
Appearance Pale Yellow SolidChemicalBook[1]
Storage Temperature -20°C in an amber vial under an inert atmosphereChemicalBook[1]
Solubility Data

Qualitative Solubility of this compound:

SolventSolubilitySource
Chloroform (B151607)SolubleChemicalBook[1]
MethanolSolubleChemicalBook[1]

Quantitative and Qualitative Solubility of Droloxifene (Parent Compound):

As a reference, the solubility of the parent compound, Droloxifene, is presented below. These values can serve as a useful estimation for the solubility characteristics of its N-desmethyl-d5 metabolite.

SolventSolubilitypH (if applicable)Source
Water0.078 mg/mL (Slightly soluble)3.4 (unbuffered)NCBI Bookshelf[2]
MethanolSoluble-NCBI Bookshelf[2]
EthanolSparingly soluble-NCBI Bookshelf[2]
ChloroformInsoluble-NCBI Bookshelf[2]

Note: The difference in chloroform solubility between this compound and Droloxifene may be attributed to the structural modifications between the parent drug and its metabolite.

Experimental Protocols

While a specific, validated experimental protocol for determining the solubility of this compound is not publicly documented, a general methodology based on standard practices for pharmaceutical compounds can be proposed. The following workflow outlines a common approach for solubility assessment.

Proposed Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh N-Desmethyl Droloxifene-d5 C Add excess compound to a known volume of solvent A->C B Select Solvents (e.g., Water, PBS, DMSO, Ethanol) B->C D Equilibrate at a controlled temperature (e.g., 25°C or 37°C) C->D E Agitate for a set period (e.g., 24-48 hours) D->E F Separate solid from the supernatant (Centrifugation/Filtration) E->F G Quantify the concentration of the dissolved compound (e.g., HPLC-UV, LC-MS) F->G H Calculate Solubility (e.g., in mg/mL or µM) G->H

Caption: A generalized experimental workflow for determining the thermodynamic solubility of a pharmaceutical compound.

Biological Context and Signaling Pathways

This compound is a metabolite of Droloxifene, a non-steroidal selective estrogen receptor modulator (SERM). SERMs exhibit tissue-specific estrogen receptor agonist or antagonist activity. The primary mechanism of action involves binding to estrogen receptors (ERα and ERβ), which leads to the modulation of gene transcription.

Metabolic Pathway of Droloxifene

Droloxifene undergoes metabolism in the liver, primarily through N-demethylation to form N-Desmethyl Droloxifene. This metabolic conversion is a key step in the biotransformation of the drug.

G Droloxifene Droloxifene NDesmethyl N-Desmethyl Droloxifene Droloxifene->NDesmethyl N-demethylation (Liver)

Caption: The metabolic conversion of Droloxifene to its N-desmethyl metabolite.

Mechanism of Action at the Estrogen Receptor

As a SERM, Droloxifene and its active metabolites, including N-Desmethyl Droloxifene, compete with endogenous estrogens, such as estradiol, for binding to estrogen receptors. This interaction can either block or mimic the effects of estrogen in a tissue-dependent manner. In breast tissue, SERMs typically act as antagonists, inhibiting the growth of estrogen-receptor-positive cancer cells.

G cluster_ligands Ligands cluster_receptor Cellular Components cluster_effects Biological Effects Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds Droloxifene Droloxifene / N-Desmethyl Droloxifene Droloxifene->ER Competitively Binds ERE Estrogen Response Element (DNA) ER->ERE Binds Transcription_Activation Gene Transcription (Activation) ERE->Transcription_Activation Estradiol-ER Complex Transcription_Repression Gene Transcription (Repression) ERE->Transcription_Repression Droloxifene-ER Complex

Caption: The competitive binding of Droloxifene/N-Desmethyl Droloxifene and Estradiol to the Estrogen Receptor and their differential effects on gene transcription.

Conclusion

This technical guide consolidates the currently available information on this compound. While specific quantitative solubility data remains elusive, the provided qualitative data and the properties of the parent compound, Droloxifene, offer a solid foundation for researchers and drug development professionals. The outlined experimental workflow and the diagrams of the metabolic and signaling pathways provide a framework for further investigation and a deeper understanding of this compound's biological significance. Further experimental studies are warranted to establish the precise quantitative solubility and other physicochemical parameters of this compound to fully elucidate its potential in pharmaceutical applications.

References

The Biological Activity of N-Desmethyl Droloxifene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Droloxifene (B22359), a primary metabolite of the selective estrogen receptor modulator (SERM) Droloxifene, exhibits significant biological activity. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study. As a key active metabolite, understanding the pharmacological profile of N-Desmethyl Droloxifene is crucial for the clinical development and application of its parent compound. This guide summarizes its interaction with the estrogen receptor, its effects on cancer cell proliferation, and its in vivo activity, providing a technical resource for researchers in oncology and endocrinology.

Introduction

Droloxifene (3-hydroxytamoxifen) is a non-steroidal SERM of the triphenylethylene (B188826) group, developed for the treatment of hormone-responsive breast cancer.[1] Like other SERMs, its biological effects are mediated through competitive binding to the estrogen receptor (ER), leading to tissue-specific estrogenic or antiestrogenic activities.[2] The clinical efficacy and pharmacological profile of Droloxifene are not solely attributable to the parent drug but also to its active metabolites.[3] N-Desmethyl Droloxifene is a major metabolite of Droloxifene, and its biological activity is of significant interest.[3][4] This guide focuses on the biological activity of N-Desmethyl Droloxifene, providing a detailed examination of its molecular interactions and cellular effects.

Mechanism of Action

N-Desmethyl Droloxifene, like its parent compound, functions as a selective estrogen receptor modulator. Its primary mechanism of action involves binding to estrogen receptors, primarily ERα and ERβ. This binding event competitively inhibits the binding of estradiol (B170435), the natural ligand. The conformational change induced in the ER upon binding of N-Desmethyl Droloxifene is distinct from that induced by estrogens. This results in a differential recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific modulation of estrogen-responsive gene transcription.[5] In breast cancer cells, this interaction is predominantly antagonistic, leading to the inhibition of estrogen-dependent cell proliferation.[4]

Signaling Pathway

The binding of N-Desmethyl Droloxifene to the estrogen receptor initiates a signaling cascade that culminates in the modulation of gene expression. In breast cancer cells, this typically leads to cell cycle arrest and apoptosis. Key downstream effects include the suppression of pro-proliferative genes like c-myc and the induction of growth-inhibitory factors such as Transforming Growth Factor-beta (TGF-β).[4][6]

SERM_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol ER Estrogen Receptor (ERα/ERβ) E2->ER Binds NDD N-Desmethyl Droloxifene NDD->ER Competitively Binds ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and Translocates CoActivator Co-activators ERE->CoActivator Recruits CoRepressor Co-repressors ERE->CoRepressor Recruits Gene_Activation Gene Activation (e.g., c-myc) CoActivator->Gene_Activation Leads to Gene_Repression Gene Repression (e.g., TGF-β induction) CoRepressor->Gene_Repression Leads to

N-Desmethyl Droloxifene's mechanism of action on the Estrogen Receptor signaling pathway.

Quantitative Data

The biological activity of N-Desmethyl Droloxifene has been quantified in various in vitro assays. The data consistently demonstrates its high potency as an antiestrogen, comparable to its parent compound, Droloxifene.

Table 1: Estrogen Receptor Binding Affinity

This table summarizes the relative binding affinity of N-Desmethyl Droloxifene and related compounds to the estrogen receptor. The IC50 value represents the concentration of the compound required to displace 50% of radiolabeled estradiol from the receptor.

CompoundReceptor SourceIC50 (M)Relative Binding Affinity (Estradiol = 100%)Reference
N-Desmethyl Droloxifene Rabbit Uteri CytosolNot specified, but stated to be 10x higher than TamoxifenNot specified[4]
DroloxifeneHuman MCF-7 Cells~1 x 10⁻⁸>60-fold higher than Tamoxifen[3]
TamoxifenRabbit Uteri Cytosol~10-fold lower than Droloxifene and N-Desmethyl DroloxifeneNot specified[4]
EstradiolNot specifiedNot specified100% (Reference)
Table 2: In Vitro Anti-proliferative Activity

This table presents the anti-proliferative effects of N-Desmethyl Droloxifene on estrogen receptor-positive breast cancer cell lines. The data is presented as the concentration range required for the inhibition of cell growth or a related marker.

CompoundCell LineAssayEffective Concentration (µM)Reference
N-Desmethyl Droloxifene MCF-7, ZR-75³H-Uridine Incorporation0.05 - 1.0[4]
DroloxifeneMCF-7, ZR-75³H-Uridine Incorporation0.05 - 1.0[4]
TamoxifenMCF-7, ZR-75³H-Uridine IncorporationHigher concentrations required compared to Droloxifene[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of N-Desmethyl Droloxifene. The following sections provide protocols for key experiments.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

ER_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Cytosol_Prep Prepare Uterine Cytosol (ER Source) Incubate Incubate Cytosol, [³H]-E2, and Test Compound Cytosol_Prep->Incubate Ligand_Prep Prepare Radiolabeled Estradiol ([³H]-E2) Ligand_Prep->Incubate Compound_Prep Prepare Test Compound (N-Desmethyl Droloxifene) Compound_Prep->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Analyze Data and Calculate IC50 Quantify->Analyze

Workflow for the Estrogen Receptor Competitive Binding Assay.

Methodology:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a suitable buffer (e.g., Tris-EDTA) and centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.

  • Incubation: A constant amount of uterine cytosol and radiolabeled estradiol (e.g., [³H]-17β-estradiol) are incubated with varying concentrations of N-Desmethyl Droloxifene in assay tubes.

  • Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification of Radioactivity: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of radiolabeled estradiol binding is plotted against the concentration of N-Desmethyl Droloxifene. The IC50 value is then determined from the resulting dose-response curve.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of N-Desmethyl Droloxifene on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a medium containing varying concentrations of N-Desmethyl Droloxifene, with or without a fixed concentration of estradiol to assess antiestrogenic activity.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).

  • Assessment of Cell Proliferation: Cell viability or proliferation is measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to control wells and plotted against the concentration of N-Desmethyl Droloxifene to determine the EC50 value.

In Vivo Uterotrophic Assay

This in vivo assay evaluates the estrogenic and antiestrogenic effects of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Methodology:

  • Animal Model: Immature or ovariectomized female rats or mice are used.

  • Dosing: The animals are treated with N-Desmethyl Droloxifene via an appropriate route (e.g., oral gavage or subcutaneous injection) for a specified number of consecutive days. To assess antiestrogenic activity, a group of animals is co-treated with a known estrogen, such as ethinyl estradiol.

  • Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed.

  • Data Analysis: The uterine weights of the treated groups are compared to those of the vehicle control and positive control (estrogen-treated) groups. A significant reduction in estrogen-stimulated uterine weight indicates antiestrogenic activity.

Conclusion

N-Desmethyl Droloxifene is a biologically active metabolite of Droloxifene that exhibits potent antiestrogenic properties. Its high affinity for the estrogen receptor and its ability to inhibit the proliferation of estrogen-dependent breast cancer cells underscore its importance in the overall pharmacological profile of its parent compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of N-Desmethyl Droloxifene and other novel SERMs. Further research, particularly studies providing direct comparative quantitative data, will be valuable in fully elucidating its therapeutic potential.

References

An In-depth Technical Guide to Droloxifene Metabolism and N-desmethyl Metabolite Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droloxifene (B22359), a selective estrogen receptor modulator (SERM), undergoes significant metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolic pathway is the N-demethylation of the parent compound to form N-desmethyl droloxifene. This active metabolite retains significant pharmacological activity, making the understanding of its formation a critical aspect of droloxifene's overall pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the metabolic pathways of droloxifene, with a specific focus on the enzymatic processes leading to the formation of its N-desmethyl metabolite. Detailed experimental protocols for studying this metabolic conversion are provided, alongside a summary of relevant quantitative data.

Introduction

Droloxifene, a tamoxifen (B1202) analogue, was developed as a potential treatment for breast cancer.[1] Its metabolic fate in the body is a crucial determinant of its efficacy and potential drug-drug interactions. The formation of metabolites can lead to compounds with altered biological activity, clearance rates, and toxicity profiles. One of the principal metabolites of droloxifene is N-desmethyl droloxifene, which has been shown to exhibit a binding affinity for the estrogen receptor comparable to the parent drug.[2] Therefore, the enzymatic conversion to this metabolite is a significant event in the overall pharmacology of droloxifene.

Metabolic Pathways of Droloxifene

Droloxifene is subject to several metabolic transformations, including glucuronidation and oxidation.[3] The oxidative metabolism is predominantly carried out by the cytochrome P450 superfamily of enzymes located in the liver. While multiple metabolites have been identified, the N-demethylation pathway is of particular interest due to the pharmacological activity of the resulting metabolite.

N-demethylation of Droloxifene

The conversion of droloxifene to N-desmethyl droloxifene involves the removal of a methyl group from the tertiary amine in the side chain of the molecule. This reaction is a classic example of a CYP-mediated N-dealkylation. Based on extensive research on the structurally similar drug tamoxifen, it is strongly indicated that the primary enzyme responsible for the N-demethylation of droloxifene is CYP3A4 .[4][5]

The general scheme for this metabolic reaction is as follows:

  • Droloxifene + O₂ + NADPH + H⁺ → [Droloxifene-N⁺-CH₂OH] + H₂O + NADP⁺

  • [Droloxifene-N⁺-CH₂OH] → N-desmethyl droloxifene + CH₂O

Droloxifene_Metabolism Droloxifene Droloxifene N_desmethyl_Droloxifene N-desmethyl Droloxifene Droloxifene->N_desmethyl_Droloxifene N-demethylation CYP3A4 CYP3A4 Formaldehyde Formaldehyde (CH₂O) NADPH NADPH NADPH->CYP3A4 NADP NADP+ O2 O₂ O2->CYP3A4 H2O H₂O

Quantitative Data on Droloxifene Metabolism

Compound Matrix Concentration (ng/mL) Dosage Patient Population Citation
DroloxifenePlasma~1520 mg/dayPostmenopausal women with metastatic breast cancer[3]
DroloxifenePlasma~3040 mg/dayPostmenopausal women with metastatic breast cancer[3]
DroloxifenePlasma~80100 mg/dayPostmenopausal women with metastatic breast cancer[3]
N-desmethyl droloxifenePlasma~6100 mg (single dose)Breast cancer patient[3]

Table 1: Plasma Concentrations of Droloxifene and N-desmethyl Droloxifene.

Experimental Protocols

The following sections detail the methodologies for key experiments to investigate the N-demethylation of droloxifene.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of droloxifene and identify the metabolites formed in a system that mimics hepatic metabolism.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Droloxifene

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP⁺)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and pooled HLMs (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add droloxifene (at various concentrations, e.g., 1-100 µM) to initiate the metabolic reaction.

  • Addition of Cofactor: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold solution of acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by HPLC or LC-MS/MS to quantify the remaining droloxifene and the formation of N-desmethyl droloxifene.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Incubation Mix (Buffer, MgCl₂, HLMs) Preincubation Pre-incubate at 37°C Mix->Preincubation Add_Droloxifene Add Droloxifene Preincubation->Add_Droloxifene Add_NADPH Add NADPH (Start Reaction) Add_Droloxifene->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Terminate Terminate with ACN + Internal Standard Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS/MS) Centrifuge->Analyze

Cytochrome P450 Inhibition Studies

This protocol aims to identify the specific CYP isozyme(s) responsible for the N-demethylation of droloxifene using selective chemical inhibitors.

Materials:

  • Same as in section 4.1

  • Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Quinidine for CYP2D6)

Procedure:

  • Preparation of Incubation Mixture: Prepare the incubation mixture as described in section 4.1.

  • Addition of Inhibitor: Add a specific CYP inhibitor at a known concentration to the appropriate wells. A control group without any inhibitor should be included.

  • Pre-incubation: Pre-incubate the plate with the inhibitors at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation and Incubation: Follow steps 3-5 from the protocol in section 4.1.

  • Termination and Analysis: Follow steps 6-8 from the protocol in section 4.1.

  • Data Analysis: Compare the rate of N-desmethyl droloxifene formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

CYP_Inhibition_Logic Start Droloxifene Metabolism in HLMs Inhibitor Add Selective CYP Inhibitor (e.g., Ketoconazole for CYP3A4) Start->Inhibitor Metabolite_Formation Measure N-desmethyl Droloxifene Formation Inhibitor->Metabolite_Formation Comparison Compare with Control (No Inhibitor) Metabolite_Formation->Comparison No_Change No Significant Change in Metabolite Formation Comparison->No_Change No Reduction Significant Reduction in Metabolite Formation Comparison->Reduction Yes Conclusion_No CYP Isozyme NOT Primarily Involved No_Change->Conclusion_No Conclusion_Yes CYP Isozyme IS Primarily Involved Reduction->Conclusion_Yes

HPLC Method for Quantification

This is a representative HPLC method that can be adapted for the quantification of droloxifene and N-desmethyl droloxifene.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3-4) in an isocratic or gradient elution. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detection at a wavelength of approximately 280 nm, or fluorescence detection for higher sensitivity.

Sample Preparation:

  • The supernatant from the in vitro metabolism assay is directly injected or may require further dilution with the mobile phase.

Quantification:

  • A standard curve is generated using known concentrations of droloxifene and N-desmethyl droloxifene. The concentrations of the analytes in the samples are determined by comparing their peak areas to the standard curve.

Conclusion

The N-demethylation of droloxifene to its active metabolite, N-desmethyl droloxifene, is a critical metabolic pathway, likely mediated by CYP3A4. Understanding the kinetics and the enzymes involved in this transformation is essential for predicting potential drug-drug interactions and for optimizing the therapeutic use of droloxifene. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this and other metabolic pathways of droloxifene in detail. Further studies to determine the precise enzyme kinetics (Km and Vmax) of droloxifene N-demethylation are warranted to provide a more complete quantitative understanding of this metabolic process.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Desmethyl Droloxifene in Human Plasma using N-Desmethyl Droloxifene-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Desmethyl Droloxifene (B22359), a key metabolite of the selective estrogen receptor modulator (SERM) Droloxifene, in human plasma.[1] The use of a stable isotope-labeled internal standard, N-Desmethyl Droloxifene-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3] The protocol covers sample preparation via protein precipitation, chromatographic and mass spectrometric conditions, and typical method validation parameters, making it suitable for high-throughput pharmacokinetic and clinical studies.

Introduction and Principle

Droloxifene is a nonsteroidal SERM that was investigated for the treatment of breast cancer and osteoporosis.[4] It is an analog of tamoxifen (B1202) with a high affinity for the estrogen receptor.[5][6] In humans, Droloxifene is metabolized into several compounds, including N-Desmethyl Droloxifene.[1][7] Accurate quantification of this metabolite is crucial for understanding the drug's overall pharmacokinetic profile.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying drug metabolites in complex biological matrices due to its high sensitivity and selectivity.[8] The "gold standard" for quantitative bioanalysis using LC-MS/MS involves the use of a stable isotope-labeled (SIL) internal standard (IS).[3] this compound serves as an ideal IS because it is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences identical ionization and matrix effects.[2] However, its five-dalton mass difference allows the mass spectrometer to differentiate it from the endogenous analyte, leading to highly reliable and accurate quantification.

Metabolic Pathway of Droloxifene

Droloxifene undergoes several metabolic transformations in the body. One of the primary pathways is N-demethylation, which results in the formation of N-Desmethyl Droloxifene. Other pathways include glucuronidation and oxidation.[1][7]

G Droloxifene Droloxifene Metabolite1 N-Desmethyl Droloxifene Droloxifene->Metabolite1 N-demethylation Metabolite2 Droloxifene Glucuronide Droloxifene->Metabolite2 Glucuronidation Metabolite3 Droloxifene N-oxide Droloxifene->Metabolite3 Oxidation

Caption: Postulated metabolic pathways of Droloxifene.

Experimental Protocols

This protocol outlines the procedure for extracting and quantifying N-Desmethyl Droloxifene from human plasma.

  • Analytes: N-Desmethyl Droloxifene reference standard, this compound (Internal Standard).

  • Biological Matrix: Blank human plasma with K2-EDTA as an anticoagulant.

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Deionized Water.

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl Droloxifene and this compound by dissolving the accurately weighed standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the N-Desmethyl Droloxifene stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Protein precipitation is a rapid and effective method for sample clean-up in high-protein matrices like plasma.[9][10]

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to autosampler vials or a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold 1 min, re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
Run Time ~5 minutes

Table 2: Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 374.5 → 112.2 (N-Desmethyl Droloxifene)
MRM Transition (IS) m/z 379.5 → 117.2 (this compound)
Collision Gas Argon
Ion Source Temperature 500°C
Dwell Time 100 ms

Note: MRM transitions are hypothetical and should be optimized empirically.

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Add IS in ACN (150 µL) Plasma->Spike Vortex Vortex (1 min) Spike->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC LC Separation (C18) Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Integrate Peaks MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Cal Curve Calculate->Quantify

Caption: LC-MS/MS analytical workflow.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines such as those from the FDA or EMA.[11][12][13][14] Key validation parameters include selectivity, accuracy, precision, linearity, and stability. A summary of typical acceptance criteria and expected performance is provided below.

Table 3: Representative Bioanalytical Method Validation Data

ParameterConcentration LevelsAcceptance CriteriaTypical Result
Linearity Range 1 - 1000 ng/mLR² ≥ 0.99R² > 0.995
Lower Limit of Quant. (LLOQ) 1 ng/mLAccuracy: ±20%; Precision: ≤20%Meets Criteria
Intra-day Accuracy (% Bias) Low, Mid, High QCWithin ±15% of nominal-4.5% to 6.2%
Intra-day Precision (% CV) Low, Mid, High QC≤ 15%< 8.0%
Inter-day Accuracy (% Bias) Low, Mid, High QCWithin ±15% of nominal-5.8% to 7.5%
Inter-day Precision (% CV) Low, Mid, High QC≤ 15%< 9.5%
Extraction Recovery Low, Mid, High QCConsistent and reproducible> 90%

QC = Quality Control; CV = Coefficient of Variation. Data are representative.

Conclusion

This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantification of N-Desmethyl Droloxifene in human plasma. The simple protein precipitation sample preparation allows for high throughput, while the use of the stable isotope-labeled internal standard this compound ensures the method is accurate and precise, meeting regulatory standards for bioanalytical method validation. This protocol is well-suited for supporting drug metabolism, pharmacokinetic, and clinical research involving Droloxifene.

References

Application Note: Quantitative Analysis of N-Desmethyl Droloxifene-d5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of N-Desmethyl Droloxifene-d5 in human plasma samples. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of N-Desmethyl Droloxifene, a metabolite of the selective estrogen receptor modulator (SERM) Droloxifene. While deuterated compounds are most commonly utilized as internal standards in pharmacokinetic studies, this protocol outlines a method for the direct quantification of this compound, which may be relevant in studies involving the administration of this labeled compound.

Introduction

Droloxifene is a nonsteroidal antiestrogen (B12405530) that undergoes metabolism to form active metabolites, including N-desmethyldroloxifene. The quantification of these compounds in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis using mass spectrometry. They exhibit similar chemical and physical properties to the analyte of interest, allowing for accurate correction of variations during sample preparation and analysis. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, adapted from established methods for related compounds.

Experimental

Materials and Reagents
  • This compound (Analyte)

  • N-Desmethyl Droloxifene (Internal Standard - IS)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (N-Desmethyl Droloxifene in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 analytical column.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5 minutes
Table 1: Liquid Chromatography Conditions
Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.5 5 95
4.0 5 95
4.1 95 5
5.0 95 5

Table 2: LC Gradient Program

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Table 3: Mass Spectrometer Source Conditions
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 363.2 58.1 30 20
N-Desmethyl Droloxifene (IS) 358.2 58.1 30 20

Table 4: MRM Transitions and Parameters

Workflow Diagram

Workflow for this compound Analysis in Plasma.

Method Validation Parameters (Illustrative)

A full method validation should be performed according to regulatory guidelines. The following are typical parameters to be assessed.

Parameter Acceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor within acceptable limits
Stability Analyte stable under various storage and handling conditions

Table 5: Typical Method Validation Acceptance Criteria

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, making it suitable for studies requiring the analysis of a large number of samples. This protocol can be adapted and validated for specific research needs in the fields of drug metabolism and pharmacokinetics.

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of molecules in complex matrices. By introducing a known amount of a stable isotope-labeled version of the analyte as an internal standard, IDMS effectively corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection. This application note provides a detailed protocol for the simultaneous quantification of Droloxifene and its primary metabolite, N-Desmethyl Droloxifene, in human plasma using N-Desmethyl Droloxifene-d5 as the internal standard. This method is particularly relevant for pharmacokinetic and drug metabolism studies in the development of Droloxifene, a selective estrogen receptor modulator (SERM).

Droloxifene, a tamoxifen (B1202) analogue, undergoes metabolism in the body, primarily through N-demethylation to form N-Desmethyl Droloxifene. Accurate quantification of both the parent drug and its metabolite is crucial for understanding its pharmacological profile. The use of a deuterated internal standard, this compound, which has nearly identical chemical and physical properties to the analyte, ensures the highest level of accuracy and precision in bioanalytical testing.

Principle of the Method

The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Plasma samples are first deproteinized in the presence of the internal standard, this compound. The supernatant is then injected into the LC-MS/MS system. The analytes are chromatographically separated from matrix components and then detected by the mass spectrometer based on their specific precursor-to-product ion transitions. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample against a calibration curve.

Materials and Reagents

  • Droloxifene reference standard

  • N-Desmethyl Droloxifene reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Droloxifene, N-Desmethyl Droloxifene, and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Droloxifene and N-Desmethyl Droloxifene stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • Add 50 µL of the appropriate working standard solution (or blank matrix for the blank sample) to the corresponding tubes.

  • Pipette 100 µL of human plasma into each tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank sample. To the blank sample, add 25 µL of 50:50 (v/v) methanol:water.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterValue
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Zorbax RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry:

ParameterValue
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (V)
Droloxifene388.272.15013025
N-Desmethyl Droloxifene374.258.15013530
This compound379.263.15013530

Note: The fragmentor voltage and collision energy may require optimization for your specific instrument.

Data Presentation

Bioanalytical Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables present typical acceptance criteria and hypothetical performance data.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
Droloxifene1 - 500> 0.995
N-Desmethyl Droloxifene0.5 - 250> 0.995

Table 2: Precision and Accuracy (Intra- and Inter-Day)

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)
Droloxifene LLOQ1< 20± 20
Low3< 15± 15
Medium75< 15± 15
High400< 15± 15
N-Desmethyl Droloxifene LLOQ0.5< 20± 20
Low1.5< 15± 15
Medium40< 15± 15
High200< 15± 15

Table 3: Matrix Effect and Recovery

AnalyteQC LevelMatrix Effect (%)Recovery (%)
Droloxifene Low85 - 115Consistent, precise, and reproducible
High85 - 115Consistent, precise, and reproducible
N-Desmethyl Droloxifene Low85 - 115Consistent, precise, and reproducible
High85 - 115Consistent, precise, and reproducible

Mandatory Visualization

Droloxifene Metabolism Pathway

Droloxifene_Metabolism Droloxifene Droloxifene N_Desmethyl_Droloxifene N-Desmethyl Droloxifene Droloxifene->N_Desmethyl_Droloxifene N-Demethylation (CYP Enzymes) Glucuronide Droloxifene Glucuronide Droloxifene->Glucuronide Glucuronidation (UGT Enzymes) N_Oxide Droloxifene N-Oxide Droloxifene->N_Oxide N-Oxidation

Caption: Postulated metabolic pathways of Droloxifene.

IDMS Experimental Workflow

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for IDMS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Droloxifene and its metabolite, N-Desmethyl Droloxifene, in human plasma using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The described method is sensitive, specific, and robust, making it suitable for regulated bioanalytical studies in drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for reliable pharmacokinetic and clinical studies.

Application Note: High-Throughput Quantification of N-Desmethyl Droloxifene in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl Droloxifene in human plasma. The method utilizes N-Desmethyl Droloxifene-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure followed by a rapid chromatographic separation allows for a high-throughput workflow suitable for pharmacokinetic and drug metabolism studies. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction

Droloxifene, a selective estrogen receptor modulator (SERM), and its primary metabolite, N-Desmethyl Droloxifene, are of significant interest in pharmacological research.[1] Accurate quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetic profiles and metabolic pathways. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variability during sample processing, leading to highly reliable quantitative results.[2] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for N-Desmethyl Droloxifene in human plasma.

Experimental

Materials and Reagents
  • N-Desmethyl Droloxifene (CAS: 83647-33-0) and this compound (Molecular Formula: C25H22D5NO2, Molecular Weight: 378.52) were sourced from a reputable supplier.[3][4]

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water were obtained from a commercial supplier.

  • Formic acid (LC-MS grade) was also commercially sourced.

  • Human plasma (K2-EDTA) was obtained from a certified vendor.

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Standard and Quality Control Sample Preparation

Stock solutions of N-Desmethyl Droloxifene and this compound were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture. Calibration standards and QC samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Protocols

Sample Preparation Protocol
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Protocol

Liquid Chromatography Conditions:

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B (Re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The MRM transitions are based on those established for the structurally similar N-desmethyl-tamoxifen.[1] The precursor ion corresponds to the [M+H]+ of the molecule, and the product ion at m/z 58 is a characteristic fragment of the N-desmethyl side chain.

    • N-Desmethyl Droloxifene: 358.2 -> 58.1

    • This compound: 363.2 -> 58.1

  • Instrument Parameters (Typical Starting Points):

    • Collision Energy (CE): 20-25 V (to be optimized for the specific instrument)

    • Cone/Fragmentor Voltage: 120-140 V (to be optimized for the specific instrument)

    • Capillary Voltage: 3.0-3.5 kV

    • Gas Temperature: 300-350°C

    • Gas Flow: 10-12 L/min

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on validation data for similar analytes.[1]

Table 1: Calibration Curve for N-Desmethyl Droloxifene

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)% Accuracy
0.50.012102.3
10.02598.7
50.128101.5
100.25599.2
501.278100.8
1002.56199.5
2005.11598.9
50012.802100.1

Linearity is expected to be excellent with a correlation coefficient (r²) > 0.99.

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.5≤ 10≤ 1090-11090-110
Low1.5≤ 8≤ 892-10892-108
Mid75≤ 6≤ 694-10694-106
High400≤ 5≤ 595-10595-105

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.585-9590-110
High40085-9590-110

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample add_is Add 25 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 protein_precip Add 300 µL Acetonitrile vortex1->protein_precip vortex2 Vortex Vigorously protein_precip->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection chromatography C18 Column Separation injection->chromatography ionization ESI+ Ionization chromatography->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Calibration Curve Plot ratio->calibration quantification Quantify Concentration calibration->quantification

Caption: Experimental workflow for the quantification of N-Desmethyl Droloxifene.

signaling_pathway cluster_cell Target Cell (e.g., Breast Cancer Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds Droloxifene Droloxifene / N-Desmethyl Droloxifene Droloxifene->ER Competitively Binds Corepressors Co-repressors Droloxifene->Corepressors Recruits HSP HSP90 ER->HSP Stabilized by ER_HSP Coactivators Co-activators ER->Coactivators Recruits ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene ERE->Gene Transcription Gene Transcription Gene->Transcription Activation Gene->Transcription Inhibition Coactivators->ERE Binds to Corepressors->ERE Binds to

Caption: SERM Inhibition of Estrogen Receptor Signaling Pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of N-Desmethyl Droloxifene in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability of the results. This method is well-suited for pharmacokinetic and drug metabolism studies, providing a valuable tool for researchers in the field of drug development.

References

Application Note: Quantitative Analysis of Tamoxifen and its Metabolites in Human Plasma using LC-MS/MS with N-Desmethyl Droloxifene-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of tamoxifen (B1202) and its major active metabolites, N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), and endoxifen (B1662132), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Desmethyl Droloxifene-d5 as an internal standard to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, making it suitable for high-throughput analysis in clinical research settings. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of tamoxifen.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2] The clinical efficacy of tamoxifen is highly dependent on its metabolic activation to more potent metabolites, primarily 4-hydroxytamoxifen and endoxifen.[3][4] These metabolites exhibit 30- to 100-fold higher affinity for the estrogen receptor compared to the parent drug.[1] The metabolic conversion of tamoxifen is primarily carried out by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4/5.[1][5][6] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in plasma concentrations of active metabolites, potentially impacting treatment outcomes.[5] Therefore, accurate and precise quantification of tamoxifen and its metabolites is crucial for pharmacokinetic studies and for personalizing therapy.

This application note provides a detailed protocol for the quantitative analysis of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in human plasma using LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, ensuring reliable quantification.

Tamoxifen Metabolic Pathway

Tamoxifen undergoes extensive metabolism in the liver. The two primary metabolic pathways are N-demethylation and 4-hydroxylation. N-demethylation, primarily catalyzed by CYP3A4/5, leads to the formation of N-desmethyltamoxifen, the most abundant metabolite in plasma.[5][6] 4-hydroxylation, mainly mediated by CYP2D6, produces the highly potent 4-hydroxytamoxifen.[1] Endoxifen (4-hydroxy-N-desmethyltamoxifen), another potent metabolite, is formed through two main routes: hydroxylation of N-desmethyltamoxifen by CYP2D6 or N-demethylation of 4-hydroxytamoxifen by CYP3A4/5.[1][6] These active metabolites are subsequently inactivated through glucuronidation and sulfation for excretion.[6]

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM N-Desmethyltamoxifen Tamoxifen->NDM CYP3A4/5 OH_TAM 4-Hydroxytamoxifen Tamoxifen->OH_TAM CYP2D6 Endoxifen Endoxifen (4-Hydroxy-N-desmethyltamoxifen) NDM->Endoxifen CYP2D6 OH_TAM->Endoxifen CYP3A4/5 Inactive Inactive Glucuronide and Sulfate Conjugates OH_TAM->Inactive UGTs, SULTs Endoxifen->Inactive UGTs, SULTs

Figure 1: Simplified metabolic pathway of Tamoxifen.

Experimental Protocol

Materials and Reagents
  • Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen reference standards

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for constructing calibration curves.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add 200 µL Internal Standard (this compound in Acetonitrile) Start->Add_IS Vortex Vortex Mix (30 sec) Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for individual LC-MS/MS systems.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water with 2 mM ammonium formate
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, linear gradient to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Tamoxifen372.272.135
N-Desmethyltamoxifen358.258.138
4-Hydroxytamoxifen388.272.135
Endoxifen374.258.138
This compound (IS)379.263.138

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Quantitative Data

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics and observed plasma concentrations from published studies.

Table 1: Method Validation Parameters
Parameter Tamoxifen N-Desmethyltamoxifen 4-Hydroxytamoxifen Endoxifen
Linearity Range (ng/mL) 1 - 5001 - 5000.1 - 500.2 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.00.10.2
Intra-day Precision (%CV) < 10%< 10%< 15%< 15%
Inter-day Precision (%CV) < 10%< 10%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 20%± 20%
Recovery > 85%> 85%> 80%> 80%

Data presented in this table are representative and should be established for each specific assay.

Table 2: Typical Steady-State Plasma Concentrations in Patients on 20 mg/day Tamoxifen
Analyte Mean Concentration (ng/mL) Concentration Range (ng/mL)
Tamoxifen105[4][7]20 - 307[8][9]
N-Desmethyltamoxifen181[4][7]25 - 530[8][9]
4-Hydroxytamoxifen1.9[4][7]0.22 - 200[8][9]
Endoxifen12.6[4][7]0.32 - 19[8][9]

These values can vary significantly between individuals due to genetic and other factors.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the simultaneous quantification of tamoxifen and its key metabolites in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for therapeutic drug monitoring and pharmacokinetic studies of tamoxifen. This method can aid researchers in understanding the complex metabolism of tamoxifen and its implications for personalized medicine in breast cancer treatment.

References

Application Note and Protocol: Pharmacokinetic Study Sample Preparation with N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of plasma samples for pharmacokinetic (PK) studies involving the quantitative analysis of drug candidates using N-Desmethyl Droloxifene-d5 as an internal standard (IS). This compound is a stable isotope-labeled version of a Droloxifene (B22359) metabolite, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] The use of a stable isotope-labeled internal standard is a cornerstone of reliable bioanalytical quantification as it closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation and analysis.[2][3][4] This protocol outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

The selection of an appropriate sample preparation method is critical for accurate and robust bioanalytical assays.[5][6] The goal is to remove interfering matrix components, such as proteins and phospholipids, which can suppress the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results.[7][8] Both PPT and SPE are widely used techniques, each with its own advantages and disadvantages in terms of cleanliness, recovery, and throughput.[7][9]

Experimental Workflow

Caption: Experimental workflow for plasma sample preparation using Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for LC-MS/MS analysis.

Data Presentation

The choice between Protein Precipitation and Solid-Phase Extraction often involves a trade-off between speed and sample cleanliness. The following table summarizes typical performance characteristics for each method.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Analyte Recovery > 80%[10]> 85%[11]
Internal Standard Recovery > 80%> 85%
Matrix Effect Moderate to HighLow to Moderate
Precision (CV%) < 15%< 10%
Accuracy (% Bias) ± 15%± 10%
Throughput HighModerate
Cost per Sample LowHigh
Sample Cleanliness LowerHigher

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[12] It is particularly useful for high-throughput screening in drug discovery.[10] Acetonitrile (B52724) is a commonly used precipitation solvent.[13]

Materials:

  • Plasma samples

  • This compound internal standard stock solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each plasma sample to achieve the desired final concentration.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube (a 3:1 ratio of solvent to plasma is common).

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a new clean tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[14]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure the analytes are fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a stationary phase to selectively retain the analyte and internal standard while washing away interfering components.[15][16] For compounds like Droloxifene and its metabolites, a reversed-phase or a mixed-mode cation exchange SPE cartridge can be effective.[11]

Materials:

  • Plasma samples

  • This compound internal standard stock solution

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE vacuum manifold or positive pressure processor

  • Methanol (B129727) (MeOH) for conditioning

  • Water (HPLC grade) for equilibration

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solution (e.g., 90% Methanol with 2% formic acid)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution. Acidify the sample by adding 100 µL of 2% formic acid in water to facilitate binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol through them. Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration: Equilibrate the cartridges by passing 1 mL of water through them. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum or positive pressure to slowly draw the sample through the sorbent.

  • Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.

  • Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove any residual wash solution.

  • Elution: Elute the analyte and internal standard by passing 1 mL of the elution solution through the cartridge into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship cluster_output Output cluster_goal Goal Plasma Plasma Sample (Analyte) PPT Protein Precipitation Plasma->PPT SPE Solid-Phase Extraction Plasma->SPE IS This compound (Internal Standard) IS->PPT IS->SPE Clean_Extract Clean Sample Extract PPT->Clean_Extract SPE->Clean_Extract Accurate_Quant Accurate & Precise Quantification Clean_Extract->Accurate_Quant

Caption: Logical relationship of sample preparation components for accurate quantification.

Conclusion

The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the pharmacokinetic study, including the desired level of sensitivity, throughput, and available resources. For early-stage discovery studies where speed is critical, protein precipitation is often sufficient. For later-stage development and regulatory submissions that demand higher data quality, the cleaner extracts provided by solid-phase extraction are generally preferred. In both cases, the use of a stable isotope-labeled internal standard like this compound is essential for achieving accurate and reliable quantitative results in bioanalysis.[2][3] It is imperative to validate the chosen bioanalytical method according to regulatory guidelines to ensure its suitability for the intended purpose.[17][18][19]

References

Application Notes and Protocols: Bioanalytical Method for Droloxifene and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droloxifene (B22359), a nonsteroidal selective estrogen receptor modulator (SERM), is a tamoxifen (B1202) analog that was investigated for the treatment of breast cancer and osteoporosis.[1] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of droloxifene and its metabolites. These application notes provide detailed protocols for the quantification of droloxifene and its primary metabolites in biological matrices, primarily human plasma and serum. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques.

Metabolic Pathway of Droloxifene

Droloxifene undergoes extensive metabolism in the body. The primary metabolic pathways include N-demethylation, hydroxylation, N-oxidation, and glucuronidation.[2][3] The major metabolites identified in human plasma, urine, and feces include N-desmethyldroloxifene, 4-methoxydroloxifene, droloxifene N-oxide, and droloxifene glucuronide.[2][3][4] In some experimental systems, 3-methoxy-4-hydroxytamoxifen (4-hydroxydroloxifene) has also been observed.[2]

Droloxifene_Metabolism cluster_metabolites Metabolites Droloxifene Droloxifene N_desmethyl N-desmethyldroloxifene Droloxifene->N_desmethyl N-demethylation Four_methoxy 4-methoxydroloxifene Droloxifene->Four_methoxy Hydroxylation N_oxide Droloxifene N-oxide Droloxifene->N_oxide N-oxidation Glucuronide Droloxifene glucuronide Droloxifene->Glucuronide Glucuronidation Four_hydroxy 4-hydroxydroloxifene Droloxifene->Four_hydroxy Hydroxylation

Caption: Postulated metabolic pathways of Droloxifene.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and analytical method performance for droloxifene and its metabolites.

Table 1: Pharmacokinetic Parameters of Droloxifene and Metabolites in Humans

AnalyteCmax (ng/mL)Tmax (h)Terminal Half-life (h)
Droloxifene1960.9 - 1.131.6
Droloxifene Glucuronide851 (ng eq./mL)0.9 - 1.132.0
Total 14C1260 (ng eq./mL)0.9 - 1.145.0

Data obtained from a study with a single oral dose of 141 mg 14C-droloxifene citrate (B86180) in post-menopausal female subjects.[3]

Table 2: Steady-State Plasma Concentrations of Droloxifene in Postmenopausal Women

Daily DoseMean Plasma Level (ng/mL)
20 mg~15
40 mg~30
100 mg~80

Data from a phase II clinical trial.[2]

Table 3: Performance of HPLC Method for Droloxifene and Metabolites

AnalyteDetection Limit (ng/mL)Within-day Precision (CV%)Between-day Precision (CV%)Analytical Recovery (%)
Droloxifene1 - 52 - 5 (>25 ng/mL)2 - 5 (>25 ng/mL)~100
N-desmethyldroloxifene1 - 52 - 5 (>25 ng/mL)2 - 5 (>25 ng/mL)~100
4-methoxydroloxifene1 - 57 - 10 (at 25 ng/mL)7 - 10 (at 25 ng/mL)~100

Based on an HPLC method with post-column UV-induced fluorescence detection.[5]

Experimental Protocols

Protocol 1: Sample Preparation from Serum/Plasma via Protein Precipitation

This protocol is suitable for the extraction of droloxifene and its metabolites from serum or plasma samples prior to HPLC analysis.[5]

Materials:

  • Serum or plasma samples

  • Acetonitrile (B52724) (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette a known volume of serum or plasma (e.g., 500 µL) into a 1.5 mL microcentrifuge tube.

  • Add an equal volume of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analytes.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for concentration.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a more selective sample clean-up compared to protein precipitation and is suitable for achieving lower detection limits.[6]

Materials:

Procedure:

  • Condition the SPE cartridge: Pass 1 mL of methanol through the SCX cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Load the sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of deionized water to remove hydrophilic impurities.

    • Wash with 1 mL of methanol to remove lipophilic impurities.

  • Elute the analytes: Elute droloxifene and the internal standard with 1 mL of 3.5% (v/v) ammonium hydroxide in methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

Protocol 3: HPLC Analysis of Droloxifene and its Metabolites

This protocol describes a reversed-phase HPLC method with post-column UV-induced fluorescence detection for the simultaneous quantification of droloxifene, N-desmethyldroloxifene, and 4-methoxydroloxifene.[5]

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Octadecylsilane (C18) analytical column

  • Post-column photochemical reactor (knitted polytetrafluoroethylene (PTFE) reaction coil with a UV lamp)

  • Fluorescence detector

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/water (66:34, v/v) containing acetic acid and diethylamine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 50 - 250 µL

  • Post-column Reaction: UV illumination in a 10-m transparent knitted PTFE reaction coil to convert analytes to fluorescent derivatives.

  • Fluorescence Detection: Excitation at 260 nm and emission at 375 nm.[6]

Analysis of Conjugated Metabolites: To determine the concentration of conjugated droloxifene (e.g., glucuronides), samples can be treated with a β-glucuronidase/sulfatase enzyme preparation prior to the extraction procedure. The difference in the droloxifene concentration before and after enzymatic hydrolysis provides an estimate of the conjugated form.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of droloxifene and its metabolites.

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collect Biological Matrix (Serum/Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Method 1 SPE Solid-Phase Extraction (e.g., SCX) Sample->SPE Method 2 HPLC HPLC Separation (C18 column) Protein_Precipitation->HPLC SPE->HPLC Detection Detection (UV-Fluorescence or MS/MS) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for bioanalytical method of Droloxifene.

References

Application Notes and Protocols for N-Desmethyl Droloxifene-d5 Solution Preparation for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Droloxifene-d5 is the deuterated form of N-Desmethyl Droloxifene (B22359), a metabolite of Droloxifene. As a stable isotope-labeled internal standard, it is a critical component in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of N-Desmethyl Droloxifene in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

This document provides detailed protocols for the preparation of this compound solutions for use as an internal standard in the construction of calibration curves for the quantification of N-Desmethyl Droloxifene in biological samples.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Appearance Pale Yellow Solid
Solubility Soluble in Methanol (B129727) and Chloroform
Storage Conditions -20°C, in an amber vial, under an inert atmosphere

Experimental Protocols

Preparation of this compound Stock Solution (100 µg/mL)

This protocol outlines the preparation of a primary stock solution of this compound.

Materials:

  • This compound

  • Methanol (LC-MS grade)

  • Analytical balance

  • Volumetric flask (Class A)

  • Pipettes and tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh 1 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 8 mL of methanol to the flask and vortex until the solid is completely dissolved.

  • Bring the solution to the final volume of 10 mL with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to an amber vial for storage.

Storage: Store the stock solution at -20°C.

Preparation of this compound Working Internal Standard Solution (1 µg/mL)

This protocol describes the dilution of the stock solution to a working concentration.

Materials:

  • This compound Stock Solution (100 µg/mL)

  • Methanol (LC-MS grade)

  • Volumetric flask (Class A)

  • Pipettes and tips

Procedure:

  • Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilute to the final volume of 10 mL with methanol.

  • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • This working solution is now ready to be used for spiking into calibration standards and quality control samples.

Storage: Store the working solution at -20°C.

Preparation of Calibration Curve Standards

This protocol details the preparation of a series of calibration standards in a biological matrix (e.g., human plasma). The concentration range should be adjusted based on the expected analyte concentrations in the study samples. Bioanalytical methods for the parent drug, Droloxifene, have shown a dynamic range of 25 to 10,000 pg/mL, while methods for similar compounds like Tamoxifen (B1202) metabolites range from 0.1 to 500 ng/mL.[1][2][3]

Materials:

  • Analyte (N-Desmethyl Droloxifene) stock solution

  • This compound Working Internal Standard Solution (1 µg/mL)

  • Control biological matrix (e.g., human plasma)

  • Pipettes and tips

  • Microcentrifuge tubes

Procedure:

  • Prepare a series of dilutions of the N-Desmethyl Droloxifene analyte stock solution in the control biological matrix to achieve the desired calibration standard concentrations.

  • For each calibration standard and quality control sample, add a fixed volume of the this compound Working Internal Standard Solution (1 µg/mL) to achieve a final concentration in the low ng/mL range (e.g., 5-20 ng/mL).[3]

  • Vortex each tube to ensure proper mixing.

  • Proceed with the sample extraction procedure (e.g., protein precipitation with acetonitrile (B52724) or solid-phase extraction).

Data Presentation

The following table provides an example of a calibration curve preparation scheme.

Calibration StandardAnalyte Concentration (ng/mL)Volume of Analyte Spiking Solution (µL)Volume of Matrix (µL)Volume of IS Working Solution (1 µg/mL) (µL)Final IS Concentration (ng/mL)
Blank 0095550
LLOQ 0.5590550
CAL 2 11085550
CAL 3 55 (of 10x stock)90550
CAL 4 1010 (of 10x stock)85550
CAL 5 505 (of 100x stock)90550
CAL 6 10010 (of 100x stock)85550
ULOQ 20020 (of 100x stock)75550

Workflow Diagram

The following diagram illustrates the overall workflow for the preparation of calibration standards.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Standard Preparation weigh Weigh N-Desmethyl Droloxifene-d5 dissolve Dissolve in Methanol weigh->dissolve dilute Dilute Stock Solution dissolve->dilute 100 µg/mL Stock spike_is Spike with IS Working Solution dilute->spike_is 1 µg/mL Working IS prepare_analyte Prepare Analyte Dilutions in Matrix prepare_analyte->spike_is extract Sample Extraction (e.g., Protein Precipitation) spike_is->extract analysis LC-MS Analysis extract->analysis Analyze by LC-MS

Caption: Workflow for this compound Calibration Standard Preparation.

References

Application of N-Desmethyl Droloxifene-d5 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Droloxifene-d5 is a deuterium-labeled analog of N-Desmethyl Droloxifene, a major active metabolite of Droloxifene. Droloxifene, a selective estrogen receptor modulator (SERM), undergoes extensive metabolism in vivo. Understanding the pharmacokinetic profile of both the parent drug and its metabolites is crucial for evaluating its efficacy and safety. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The near-identical physicochemical properties of the deuterated standard to the analyte ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in drug metabolism studies of Droloxifene.

Principle of Application

In quantitative LC-MS/MS analysis, a known amount of a stable isotope-labeled internal standard (SIL-IS), in this case, this compound, is added to biological samples (e.g., plasma, urine) at the beginning of the sample preparation process.[2] Because the SIL-IS and the analyte (N-Desmethyl Droloxifene) exhibit nearly identical behavior during extraction, chromatography, and ionization, any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard.[1][2] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the deuterium (B1214612) labeling. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the analyte's concentration, ensuring high accuracy and reproducibility.[1][2]

Metabolic Pathway of Droloxifene

Droloxifene is metabolized in humans primarily through glucuronidation and oxidative metabolism. One of the key metabolic pathways is N-demethylation, which results in the formation of N-Desmethyl Droloxifene.[3][4] This metabolite is pharmacologically active, exhibiting a high binding affinity for the estrogen receptor.[3]

G Droloxifene Droloxifene N_Desmethyl_Droloxifene N-Desmethyl Droloxifene Droloxifene->N_Desmethyl_Droloxifene N-Demethylation (CYP-mediated) Droloxifene_Glucuronide Droloxifene Glucuronide Droloxifene->Droloxifene_Glucuronide Glucuronidation (UGT-mediated) Other_Metabolites Other Oxidative Metabolites Droloxifene->Other_Metabolites Oxidation

Metabolic pathway of Droloxifene.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of Droloxifene and its major metabolites, including N-Desmethyl Droloxifene, in human plasma following a single oral dose. This data is essential for designing and validating quantitative bioanalytical methods.

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Droloxifene812-4Not Reported
N-Desmethyl Droloxifene 6 Not ReportedNot Reported
4-Methoxydroloxifene1Not ReportedNot Reported
Data obtained from a study in a breast cancer patient following a single 100 mg oral dose of Droloxifene.[3]

Experimental Protocols

Bioanalytical Method for Quantification of N-Desmethyl Droloxifene in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of N-Desmethyl Droloxifene in human plasma using this compound as an internal standard. The method should be fully validated according to regulatory guidelines (e.g., FDA, ICH M10) before its application in regulated studies.[5][6][7]

a. Materials and Reagents

  • N-Desmethyl Droloxifene (analyte reference standard)

  • This compound (internal standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

b. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethyl Droloxifene and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Desmethyl Droloxifene by serial dilution of the stock solution with 50% methanol in water. These solutions will be used to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol in water to obtain a working solution of 100 ng/mL.

c. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions of N-Desmethyl Droloxifene to prepare a calibration curve ranging from, for example, 0.1 to 100 ng/mL.

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

d. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

e. LC-MS/MS Conditions (Example)

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-Desmethyl Droloxifene: To be determined by infusion and optimization.

    • This compound: To be determined by infusion and optimization (precursor ion will be M+6).

Bioanalytical Method Validation

The analytical method must be validated to demonstrate its reliability for the intended application. The validation should include the following parameters as per ICH M10 guidelines:[5][6][7]

  • Selectivity and Specificity: Assess interference from endogenous matrix components using at least six different sources of blank plasma.

  • Calibration Curve: Evaluate the linearity, range, and accuracy of the calibration curve.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at the LLOQ and at least three QC levels.

  • Matrix Effect: Evaluate the ion suppression or enhancement from different sources of the biological matrix.

  • Recovery: Assess the extraction efficiency of the analyte and internal standard.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study using this compound as an internal standard.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calculation Concentration Calculation (Analyte/IS Ratio) Integration->Calculation Report Data Reporting Calculation->Report

Bioanalytical workflow using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the active metabolite N-Desmethyl Droloxifene in biological matrices. Its use as an internal standard in LC-MS/MS-based drug metabolism and pharmacokinetic studies allows for reliable data generation, which is fundamental for the successful development and regulatory submission of new drug candidates. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting ion suppression issues encountered during the analysis of N-Desmethyl Droloxifene-d5 by LC-MS/MS. The following guides and FAQs provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my this compound internal standard?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This results in a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your analytical method.[3] Although this compound is a stable isotope-labeled internal standard (SIL-IS) intended to co-elute and behave similarly to the parent drug, it is also susceptible to ion suppression.[4][5] Significant suppression can lead to inaccurate quantification of the analyte.

Q2: How can I identify if ion suppression is affecting my this compound signal?

A2: A post-column infusion experiment is a widely used and effective method to qualitatively identify regions in your chromatogram where ion suppression or enhancement occurs.[6] This technique helps to pinpoint whether the elution of this compound coincides with these zones of suppression.

Q3: What are the most common sources of ion suppression in bioanalytical samples?

A3: In biological matrices such as plasma, the most common culprits for ion suppression are phospholipids (B1166683) from cell membranes, salts, endogenous metabolites, and proteins.[1][6] These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source.

Q4: Can the choice of ionization technique affect ion suppression for this compound?

A4: Yes, the ionization source can influence the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][7] If your method allows, switching from ESI to APCI might reduce the impact of matrix effects. Additionally, within ESI, switching the polarity (e.g., from positive to negative ion mode) can sometimes help, as fewer matrix components may ionize in the selected polarity, assuming your analyte of interest can be ionized effectively.[2][7]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

This is a primary indicator of potential ion suppression.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is the root cause and identify the retention time windows where suppression is most severe.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.

    • Protein Precipitation (PPT): While fast, it may not be sufficient to remove all phospholipids and other interfering species.[3]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[8]

    • Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup by utilizing specific sorbents to retain the analyte while washing away interferences.[1][8]

  • Optimize Chromatographic Separation:

    • Adjust the Gradient: Modify the mobile phase gradient to separate this compound from the ion suppression zones identified in the post-column infusion experiment.[3]

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter the selectivity of your separation.[9]

    • Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, reducing the likelihood of co-elution with interfering compounds.[9]

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Variable ion suppression across different samples can lead to poor precision and accuracy.

Troubleshooting Steps:

  • Implement a More Robust Sample Preparation Method: As detailed above, moving from a simple protein precipitation to a more rigorous LLE or SPE method can significantly reduce sample-to-sample variability in the matrix.[4][8]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][4]

  • Ensure Proper Use of the Stable Isotope-Labeled Internal Standard: While this compound is a SIL-IS, its ability to compensate for matrix effects relies on it co-eluting perfectly with the analyte and experiencing the exact same degree of suppression. Any chromatographic shift between the analyte and the IS can lead to inaccurate results.

Data Presentation

Table 1: Effect of Sample Preparation on this compound Signal Intensity and Matrix Effect

Sample Preparation MethodAnalyte Peak Area (in blank matrix)Analyte Peak Area (in solvent)Matrix Effect (%)
Protein Precipitation (PPT)85,000250,000-66%
Liquid-Liquid Extraction (LLE)180,000250,000-28%
Solid-Phase Extraction (SPE)235,000250,000-6%

This table presents illustrative data to demonstrate the potential impact of different sample preparation methods on reducing ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

Objective: To qualitatively identify regions of ion suppression in the chromatographic run.

Methodology:

  • Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up the LC-MS/MS system with the analytical column and mobile phases used for your assay.

  • Using a T-connector, connect the outlet of the LC column to a syringe pump infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min). The other inlet of the T-connector receives the eluent from the LC column. The outlet of the T-connector is directed to the mass spectrometer's ion source.

  • Equilibrate the system until a stable baseline signal for this compound is observed.

  • Inject a blank, extracted biological matrix sample (prepared using your current method) onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Addition

Objective: To quantitatively determine the extent of ion suppression.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix sample using your established procedure. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound into the blank biological matrix before the extraction process at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery using the following formulas:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A Matrix Effect value significantly less than 100% indicates ion suppression.

Visualizations

IonSuppressionTroubleshooting Start Start: Low or Inconsistent This compound Signal PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion SuppressionIdentified Ion Suppression Identified? PostColumnInfusion->SuppressionIdentified OptimizeSamplePrep Optimize Sample Preparation (PPT -> LLE -> SPE) SuppressionIdentified->OptimizeSamplePrep Yes CheckInstrument Check Instrument Performance SuppressionIdentified->CheckInstrument No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma ReEvaluate Re-evaluate with Post-Extraction Addition OptimizeChroma->ReEvaluate Acceptable Matrix Effect Acceptable? ReEvaluate->Acceptable Acceptable->OptimizeSamplePrep No End Method Optimized Acceptable->End Yes

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepWorkflow cluster_options Sample Preparation Options PlasmaSample Plasma Sample with This compound AddIS Add Internal Standard PlasmaSample->AddIS PPT Protein Precipitation (Acetonitrile) AddIS->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) AddIS->LLE SPE Solid-Phase Extraction (e.g., C18 cartridge) AddIS->SPE Centrifuge Centrifuge PPT->Centrifuge Evaporate Evaporate & Reconstitute LLE->Evaporate SPE->Evaporate Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze Evaporate->Analyze

Caption: Sample preparation workflow options for minimizing matrix effects.

References

Technical Support Center: Optimizing MRM Transitions for N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for N-Desmethyl Droloxifene-d5.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound?

A1: this compound has a molecular weight of 378.52 g/mol . In positive ion electrospray ionization (ESI+), the precursor ion is the protonated molecule [M+H]⁺. Therefore, the expected precursor ion (Q1) is approximately m/z 379.5.

Based on the fragmentation of structurally similar compounds like N-desmethyltamoxifen, the most common and stable product ion (Q3) results from the cleavage of the side chain. This characteristic product ion is expected to be m/z 58.[1]

Q2: I am not seeing a strong signal for the precursor ion. What should I check?

A2: Several factors can contribute to a weak precursor ion signal. First, ensure your mass spectrometer is properly tuned and calibrated. Verify the infusion of your tuning solution is stable and at an appropriate concentration (typically 100-500 ng/mL in a mobile phase-like solvent). Check for issues with the ESI source, such as a blocked or dirty capillary. Also, confirm the composition of your infusion solvent is compatible with good ionization of this compound; a mixture of acetonitrile (B52724) and water with a small amount of formic acid (e.g., 0.1%) is a good starting point.

Q3: How do I optimize the collision energy (CE) and declustering potential (DP) for my MRM transitions?

A3: A systematic approach is necessary to determine the optimal CE and DP for each MRM transition. This is typically done by infusing a standard solution of this compound and performing ramping experiments for each parameter. The goal is to find the voltage that produces the maximum signal intensity for your transition. A detailed experimental protocol is provided below.

Q4: I am observing a retention time shift between this compound and its non-deuterated analog. Is this a problem?

A4: A slight retention time shift between a deuterated internal standard and its non-deuterated analyte is a known phenomenon called the "chromatographic isotope effect." This is generally not a problem as long as the peaks are consistently resolved and properly integrated. However, it is important to set the integration windows in your data processing software to accurately capture both peaks.

Q5: What are potential sources of interference in my analysis?

A5: Interference can arise from the sample matrix, co-eluting compounds, or even from the internal standard itself. Isotopic interference, or "cross-talk," from the non-deuterated analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations. To minimize this, it is crucial to select product ions that are specific to each compound. If significant interference is observed, further sample cleanup or chromatographic optimization may be necessary.

Experimental Protocols

Detailed Methodology for MRM Transition Optimization

This protocol outlines the systematic optimization of MRM transitions for this compound on a triple quadrupole mass spectrometer.

  • Preparation of Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that mimics your initial chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Precursor Ion Confirmation:

    • Infuse the standard solution directly into the mass spectrometer at a stable flow rate (e.g., 5-20 µL/min).

    • Perform a Q1 scan to identify the most abundant precursor ion. For this compound, this will be the [M+H]⁺ ion at approximately m/z 379.5.

  • Product Ion Selection:

    • Set Q1 to isolate the precursor ion identified in the previous step.

    • Perform a product ion scan by scanning Q3 to identify the most intense and stable fragment ions. A key expected product ion is m/z 58. Select at least two of the most abundant product ions for monitoring.

  • Declustering Potential (DP) Optimization:

    • Set up an MRM method using the precursor ion and one of the selected product ions.

    • While infusing the standard solution, ramp the DP over a relevant range (e.g., 20 to 150 V in 5-10 V increments) while keeping the collision energy at a nominal value (e.g., 20 V).

    • Plot the ion intensity against the DP to determine the voltage that yields the maximum signal.

  • Collision Energy (CE) Optimization:

    • Using the optimized DP from the previous step, set up an experiment to optimize the CE for each MRM transition.

    • Ramp the CE over a suitable range (e.g., 10 to 60 V in 2 V increments) and monitor the intensity of each product ion.

    • Plot the intensity of each product ion as a function of the CE to find the optimal value for each transition.

  • Method Finalization:

    • Incorporate the optimized DP and CE values for each MRM transition into your final LC-MS/MS method.

    • It is recommended to have at least two MRM transitions per compound: a primary transition for quantification and a secondary transition for confirmation.

Data Presentation

Predicted MRM Transitions for this compound
CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Proposed Fragmentation
This compound~379.5~58Cleavage of the deuterated N-methylethanamine side chain
This compound~379.5To be determinedOther potential fragments from the ring structure
Table for Recording Optimized Parameters
MRM Transition (Precursor > Product)Optimal Declustering Potential (DP) (V)Optimal Collision Energy (CE) (V)
379.5 > 58
379.5 > [Product Ion 2]

Visualizations

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Ion Identification cluster_optimization Parameter Optimization cluster_finalization Method Finalization prep_solution Prepare 100-500 ng/mL This compound Standard Solution infuse Infuse into MS prep_solution->infuse q1_scan Q1 Scan to Confirm Precursor Ion (m/z 379.5) infuse->q1_scan product_scan Product Ion Scan to Identify Fragments q1_scan->product_scan dp_opt Ramp Declustering Potential (DP) to Maximize Signal product_scan->dp_opt ce_opt Ramp Collision Energy (CE) for Each Transition dp_opt->ce_opt finalize Incorporate Optimized DP and CE into LC-MS/MS Method ce_opt->finalize

Caption: Workflow for optimizing MRM transitions.

Troubleshooting_Low_Signal cluster_ms Mass Spectrometer cluster_infusion_params Infusion Parameters cluster_optimization_params Optimization Parameters start Low Signal for This compound check_tune Check MS Tune & Calibration start->check_tune check_source Inspect ESI Source (Capillary, etc.) start->check_source check_flow Verify Stable Infusion Flow start->check_flow check_conc Confirm Standard Concentration start->check_conc check_solvent Assess Solvent Composition start->check_solvent reoptimize_dp Re-optimize Declustering Potential check_source->reoptimize_dp check_solvent->reoptimize_dp reoptimize_ce Re-optimize Collision Energy reoptimize_dp->reoptimize_ce

References

Technical Support Center: N-Desmethyl Droloxifene-d5 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Desmethyl Droloxifene-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape of this deuterated metabolite in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem observed for this compound and what causes it?

A1: The most prevalent issue is peak tailing . This compound, a metabolite of Droloxifene, contains a secondary amine functional group.[1][2] This basic group can interact with acidic residual silanol (B1196071) groups on the surface of silica-based reversed-phase HPLC columns.[1][2][3] This secondary interaction, in addition to the primary reversed-phase retention mechanism, leads to a delay in the elution of a portion of the analyte molecules, resulting in a "tail" on the peak.[1]

Q2: Why is a good peak shape important for my analysis?

A2: A symmetrical, sharp peak is crucial for several reasons:

  • Accurate Quantification: Poor peak shape can lead to inaccurate peak integration, compromising the quantitative results of your assay.[4][5][6]

  • Resolution: Tailing peaks can co-elute with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.[7][8]

  • Sensitivity: Broader, tailing peaks have a lower height, which can negatively impact the signal-to-noise ratio and the limit of detection (LOD) and limit of quantification (LOQ) of your method.

Q3: Can the mobile phase pH significantly impact the peak shape of this compound?

A3: Yes, the mobile phase pH is a critical parameter.[9][10][11] Since this compound is a basic compound, the pH of the mobile phase will affect both its ionization state and the ionization of the stationary phase's residual silanol groups.[12][13] Operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing the secondary interactions that cause peak tailing.[1][3] Conversely, a high pH mobile phase can also be effective by ensuring the analyte is in its neutral form, though column stability at high pH must be considered.[9]

Q4: What type of HPLC column is recommended for the analysis of this compound?

A4: To minimize peak tailing, it is advisable to use a modern, high-purity silica (B1680970) column that has been effectively end-capped.[1][3][4] End-capping is a process that chemically derivatizes the residual silanol groups, making them less accessible for interactions with basic analytes.[1] Columns with hybrid particle technology or those specifically designed for the analysis of basic compounds at a wider pH range are also excellent choices.[3][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC analysis of this compound.

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetry factor (As) greater than 1.2. The latter half of the peak is broader than the front half.

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH 3.0) check_ph->adjust_ph No check_column Is the Column Appropriate? check_ph->check_column Yes solution Improved Peak Shape adjust_ph->solution use_endcapped Use a High-Purity, End-Capped Column check_column->use_endcapped No check_buffer Is Buffer Concentration Sufficient? check_column->check_buffer Yes use_endcapped->solution increase_buffer Increase Buffer Concentration (e.g., to 20-50 mM) check_buffer->increase_buffer No check_overload Is Mass Overload a Possibility? check_buffer->check_overload Yes increase_buffer->solution dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_overload->solution No dilute_sample->solution

Figure 1: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Evaluate Mobile Phase pH: The interaction between the basic this compound and acidic silanols is a primary cause of tailing.[1][2]

    • Action: Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., formic acid, ammonium (B1175870) formate). This will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.[1][3]

  • Assess Column Chemistry: Not all C18 columns are the same. Older columns or those with a higher concentration of residual silanols will exacerbate tailing for basic compounds.

    • Action: Switch to a column with a high-purity silica backbone and robust end-capping.[3][4] Consider columns specifically marketed for good peak shape with basic analytes.

  • Optimize Buffer Concentration: A sufficient buffer concentration is necessary to maintain a consistent pH at the column surface and can help mask residual silanol activity.

    • Action: Increase the buffer concentration in your mobile phase, for instance, to a range of 20-50 mM.[3]

  • Check for Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[8][15]

    • Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, mass overload was a contributing factor.

Issue 2: Peak Fronting

Symptoms: The peak for this compound has an asymmetry factor (As) less than 0.9. The front half of the peak is broader than the back half, often described as a "shark fin" shape.[15]

Troubleshooting Workflow:

G start Peak Fronting Observed check_overload Is Column Overload a Possibility? start->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No solution Improved Peak Shape dilute_sample->solution match_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->match_solvent Yes check_column_health Is the Column Damaged? check_solvent->check_column_health No match_solvent->solution replace_column Replace Column check_column_health->replace_column Yes check_column_health->solution No replace_column->solution

Figure 2: Troubleshooting workflow for peak fronting.

Detailed Steps:

  • Investigate Column Overload: This is the most common cause of peak fronting.[15]

    • Action: Systematically dilute your sample (e.g., 1:5, 1:10) and inject the same volume. If fronting decreases with dilution, you are overloading the column.

  • Check Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may not properly focus on the head of the column, leading to a distorted peak.[16]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

  • Inspect Column for Voids: A void or channel at the inlet of the column can cause peak distortion, including fronting.[17]

    • Action: If other troubleshooting steps fail, the column may be damaged. Try replacing it with a new column of the same type to see if the problem is resolved.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.

Methodology:

  • Column: High-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Prepare three different aqueous solutions:

    • 0.1% Formic Acid in Water (approx. pH 2.7)

    • 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid

    • 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 100 ng/mL solution of this compound in 50:50 Water:Acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the sample and record the chromatogram for each of the three mobile phase A compositions.

    • Calculate the asymmetry factor (As) for the this compound peak under each condition.

Expected Results and Data Presentation:

Mobile Phase A (Aqueous)Approximate pHAsymmetry Factor (As)Peak Shape Observation
0.1% Formic Acid2.71.1Good symmetry
10 mM Ammonium Formate3.51.4Moderate tailing
10 mM Ammonium Acetate4.52.1Significant tailing

This table clearly demonstrates the impact of mobile phase pH on peak shape, with lower pH providing better symmetry.

Protocol 2: Column Comparison for the Analysis of this compound

Objective: To compare the performance of a standard C18 column with a modern, end-capped C18 column for the analysis of this compound.

Methodology:

  • Columns:

    • Column A: Standard, older generation C18 column.

    • Column B: High-purity, double end-capped C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% to 70% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 50 ng/mL solution of this compound in the initial mobile phase (70:30 Mobile Phase A:Mobile Phase B).

  • Procedure:

    • Install Column A and equilibrate the system.

    • Inject the sample in triplicate and record the chromatograms.

    • Calculate the average asymmetry factor.

    • Replace Column A with Column B and repeat the equilibration and injections.

    • Calculate the average asymmetry factor for Column B.

Expected Results and Data Presentation:

Column TypeAverage Asymmetry Factor (As)Average Theoretical Plates (N)
Standard C18 (Column A)1.98,500
End-Capped C18 (Column B)1.215,000

This data illustrates that the modern, end-capped column provides significantly better peak shape and efficiency.

References

Technical Support Center: N-Desmethyl Droloxifene-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and troubleshooting the stability of N-Desmethyl Droloxifene-d5 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the deuterated form of N-Desmethyl Droloxifene, a metabolite of Droloxifene. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of N-Desmethyl Droloxifene in biological samples. The stability of the internal standard is critical for the accuracy and reliability of the analytical method. Degradation of the IS can lead to an overestimation of the analyte concentration.

Q2: What are the common types of stability assessments for bioanalytical methods?

The key stability assessments for bioanalytical methods include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte and IS after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte and IS in the biological matrix at room temperature for a period equivalent to the sample handling and processing time.

  • Long-Term Stability: Determines the stability of the analyte and IS in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.

  • Stock Solution Stability: Evaluates the stability of the analyte and IS in their stock and working solutions under defined storage conditions.

  • Post-Preparative Stability: Assesses the stability of the processed samples (e.g., in the autosampler) prior to analysis.

Q3: Are deuterated internal standards like this compound always stable?

While deuterated internal standards are generally considered ideal due to their similar physicochemical properties to the analyte, their stability is not guaranteed. Potential issues include:

  • Deuterium (B1214612) Exchange: Under certain pH or matrix conditions, deuterium atoms can exchange with protons, leading to a change in the mass of the internal standard and affecting quantification.

  • Metabolic Instability: Although less common for a deuterated standard, enzymatic or chemical degradation in the biological matrix can still occur.

Q4: What are the general acceptance criteria for stability experiments?

For stability to be demonstrated, the mean concentration of the quality control (QC) samples at each stability time point should be within ±15% of the nominal concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in QC sample results after freeze-thaw cycles. Incomplete thawing or mixing of samples. Precipitation of matrix components.Ensure samples are completely thawed and vortexed thoroughly before processing. Visually inspect for precipitates. Consider a slower thawing process.
Consistent decrease in IS peak area during a batch run. Post-preparative instability in the autosampler.Investigate the stability of the processed samples at the autosampler temperature. Consider reducing the batch size or cooling the autosampler.
Apparent increase in analyte concentration in long-term storage samples. Degradation of the internal standard (this compound).Re-evaluate the long-term stability of the IS. Consider preparing fresh IS working solutions. Investigate potential for deuterium exchange under storage conditions.
Poor recovery of this compound during sample extraction. Suboptimal extraction procedure. Binding to matrix components.Optimize the extraction solvent, pH, and mixing conditions. Evaluate different protein precipitation or liquid-liquid extraction protocols.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in a biological matrix (e.g., human plasma). These should be adapted to your specific laboratory conditions and analytical method.

Freeze-Thaw Stability Protocol
  • Sample Preparation: Spike a pool of the biological matrix with this compound at low and high quality control (LQC and HQC) concentrations. Aliquot into multiple tubes.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration (T=0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Analysis: After the desired number of cycles (e.g., 3 cycles), analyze the QC samples.

  • Data Evaluation: Calculate the mean concentration and percentage deviation from the baseline for each QC level.

Short-Term (Bench-Top) Stability Protocol
  • Sample Preparation: Spike a pool of the biological matrix with this compound at LQC and HQC concentrations.

  • Storage: Leave the QC samples at room temperature for a predefined period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analysis: After the storage period, process and analyze the QC samples along with freshly prepared calibration standards and a baseline set of QC samples.

  • Data Evaluation: Calculate the mean concentration and percentage deviation from the baseline for each QC level at each time point.

Long-Term Stability Protocol
  • Sample Preparation: Spike a large pool of the biological matrix with this compound at LQC and HQC concentrations. Aliquot into multiple tubes for each time point.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).

  • Analysis: At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples, thaw, and analyze them against a freshly prepared calibration curve.

  • Data Evaluation: Calculate the mean concentration and percentage deviation from the nominal concentration for each QC level at each time point.

Data Presentation

The following tables are templates for summarizing stability data. Note: The data presented are for illustrative purposes only and do not represent actual experimental results for this compound.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNumber of CyclesMean Concentration (ng/mL)% Nominal% Deviation from T=0
LQC (5 ng/mL)05.05101.00.0
14.9899.6-1.4
34.9298.4-2.6
HQC (50 ng/mL)050.3100.60.0
150.1100.2-0.4
349.799.4-1.2

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

QC LevelStorage Time (hours)Mean Concentration (ng/mL)% Nominal% Deviation from T=0
LQC (5 ng/mL)05.02100.40.0
44.9599.0-1.4
84.8897.6-2.8
HQC (50 ng/mL)050.1100.20.0
449.899.6-0.6
849.498.8-1.4

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

QC LevelStorage Time (months)Mean Concentration (ng/mL)% Nominal
LQC (5 ng/mL)15.08101.6
34.9699.2
64.9198.2
HQC (50 ng/mL)150.5101.0
350.0100.0
649.699.2

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Analysis cluster_evaluation Data Evaluation prep_qc Spike Biological Matrix with This compound (LQC & HQC) aliquot Aliquot Samples prep_qc->aliquot ft_stability Freeze-Thaw Stability (e.g., 3 cycles @ -80°C) aliquot->ft_stability st_stability Short-Term Stability (e.g., 8h @ RT) aliquot->st_stability lt_stability Long-Term Stability (e.g., 6 months @ -80°C) aliquot->lt_stability process Sample Processing (e.g., Protein Precipitation) ft_stability->process st_stability->process lt_stability->process analyze LC-MS Analysis process->analyze evaluate Calculate Mean Concentration and % Deviation analyze->evaluate

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_guide start Inconsistent or Unexpected Results check_is Check Internal Standard (this compound) Response start->check_is is_ok IS Response Stable? check_is->is_ok is_not_ok IS Response Drifting or Highly Variable? check_is->is_not_ok investigate_analyte Investigate Analyte Stability (e.g., Bench-top, Freeze-Thaw) is_ok->investigate_analyte Yes investigate_is Investigate IS Stability (e.g., Post-Preparative, Stock Solution) is_not_ok->investigate_is Yes investigate_extraction Review Sample Extraction Procedure investigate_analyte->investigate_extraction investigate_is->investigate_extraction optimize Optimize Method (e.g., change pH, add stabilizer) investigate_extraction->optimize

Caption: Troubleshooting decision tree for stability issues.

Overcoming poor recovery of N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor recovery of N-Desmethyl Droloxifene-d5 during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) form of N-Desmethyl Droloxifene, a metabolite of Droloxifene. As a SIL internal standard, it is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] This is because it has nearly identical physicochemical properties to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[1] This allows for accurate correction of variations that can occur during sample preparation and analysis.[1]

Q2: What are the primary causes of poor recovery for a deuterated internal standard like this compound?

A2: Poor recovery of deuterated internal standards can stem from several issues, broadly categorized as:

  • Extraction Inefficiency: The internal standard may not be efficiently extracted from the sample matrix. This can be due to suboptimal pH, incorrect solvent choice in liquid-liquid extraction (LLE), or inefficient binding and elution in solid-phase extraction (SPE).

  • Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1] Phospholipids, salts, endogenous metabolites, and proteins are common sources of matrix effects in plasma.[1]

  • Instability of the Deuterated Label: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the surrounding environment (e.g., solvents, matrix components), a phenomenon known as back-exchange. This is more likely if the deuterium is attached to heteroatoms (O, N, S) or acidic carbons.

  • Chromatographic Separation from Analyte: Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[2] If the internal standard and analyte do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.[2]

Q3: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?

A3: A post-extraction spike experiment is a common and effective method to distinguish between these two issues. This experiment helps to quantify the extent of matrix effects and calculate the true recovery of the extraction procedure.

Troubleshooting Guides

Issue 1: Low and Inconsistent Recovery of this compound

This guide will walk you through a systematic approach to troubleshooting poor recovery of your deuterated internal standard.

start Start: Poor Recovery of This compound check_protocol Review Sample Preparation Protocol start->check_protocol post_extraction_spike Perform Post-Extraction Spike Experiment check_protocol->post_extraction_spike analyze_results Analyze Results post_extraction_spike->analyze_results high_recovery_high_matrix High Recovery, Significant Matrix Effect? analyze_results->high_recovery_high_matrix Yes low_recovery_low_matrix Low Recovery, Minimal Matrix Effect? analyze_results->low_recovery_low_matrix Yes optimize_chromatography Optimize Chromatography to Separate from Interference high_recovery_high_matrix->optimize_chromatography improve_cleanup Improve Sample Cleanup (e.g., change SPE sorbent) high_recovery_high_matrix->improve_cleanup optimize_extraction Optimize Extraction Parameters (pH, solvent, etc.) low_recovery_low_matrix->optimize_extraction end End: Improved Recovery optimize_chromatography->end improve_cleanup->end optimize_extraction->end

Caption: Troubleshooting workflow for poor internal standard recovery.

Data Presentation: Expected Recovery and Matrix Effects

Table 1: Extraction Recovery of Tamoxifen (B1202) and its Metabolites from FFPE Tissues using Solid-Phase Extraction.

CompoundAverage Recovery (%)
Tamoxifen85.2
N-desmethyl-tamoxifen83.1
4-hydroxy-tamoxifen88.4
Endoxifen86.7

Source: Adapted from data on extraction efficiency of tamoxifen and its metabolites.[3]

Table 2: Protein Removal Efficiency of Different Precipitants.

PrecipitantRatio (Precipitant:Plasma)Protein Removal Efficiency (%)
Acetonitrile2:1>96
Trichloroacetic Acid (TCA)2:192
Zinc Sulfate2:191
Methanol (B129727)2:188.7
Ethanol2:188.6

Source: Adapted from a study on protein precipitation effectiveness.[4][5]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis

This protocol allows for the quantitative assessment of recovery and matrix effects.

start Start set_a Set A (Pre-extraction Spike): Spike blank matrix with IS before extraction start->set_a set_b Set B (Post-extraction Spike): Extract blank matrix, then spike with IS start->set_b standard_sol Standard Solution: Prepare IS in clean solvent start->standard_sol extract_a Perform Extraction on Set A set_a->extract_a analyze Analyze all three samples (Set A, Set B, Standard) set_b->analyze standard_sol->analyze extract_a->analyze calculate Calculate Recovery and Matrix Effect analyze->calculate end End calculate->end

Caption: Workflow for post-extraction spike analysis.

Methodology:

  • Prepare three sets of samples:

    • Set A (Pre-extraction spike): Spike a blank matrix sample (e.g., plasma) with this compound before the extraction process.

    • Set B (Post-extraction spike): Extract a blank matrix sample. Spike the resulting extract with this compound after the extraction process.

    • Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at the same final concentration as the spiked samples.

  • Analyze all three samples using your validated LC-MS/MS method.

  • Calculate Recovery and Matrix Effect using the following formulas:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Standard Solution) - 1) * 100

Interpreting the Results:

  • High Recovery (>85%) and Low Matrix Effect (near 0%): Your extraction protocol is performing well.

  • Low Recovery (<85%) and Low Matrix Effect: The extraction process itself is inefficient. Focus on optimizing the extraction parameters (see protocols below).

  • High Recovery (>85%) and Significant Matrix Effect (> ±15%): Your extraction is efficient, but co-eluting matrix components are suppressing or enhancing the signal. Focus on improving the sample cleanup or optimizing the chromatography to separate the analyte from the interfering components.

  • Low Recovery (<85%) and Significant Matrix Effect: Both extraction inefficiency and matrix effects are contributing to the problem. Address the extraction optimization first, then re-evaluate the matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) Optimization

This protocol provides a general framework for optimizing an SPE method for this compound. Given its structure, a reversed-phase or mixed-mode cation exchange sorbent may be appropriate.

start Start: SPE Optimization condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) condition->equilibrate load 3. Load Sample (Control pH and flow rate) equilibrate->load wash 4. Wash Sorbent (Remove interferences) load->wash elute 5. Elute Analyte (Use strong solvent) wash->elute analyze Analyze Eluate for Recovery elute->analyze end End: Optimized Protocol analyze->end

Caption: General workflow for solid-phase extraction.

Methodology:

  • Sorbent Selection: Choose an appropriate sorbent based on the physicochemical properties of this compound. A C8 or C18 sorbent is a good starting point. For cleaner extracts, a mixed-mode cation exchange sorbent could be beneficial.

  • Conditioning: Pass a water-miscible organic solvent (e.g., methanol) through the sorbent to activate it.

  • Equilibration: Flush the sorbent with a solution that mimics the sample matrix (e.g., water or a buffer at the sample pH) to prepare it for sample loading.

  • Sample Loading:

    • pH Adjustment: Adjust the pH of the sample to ensure the analyte is in a neutral form for reversed-phase retention or a charged form for ion-exchange retention.

    • Flow Rate: Use a slow and consistent flow rate to ensure adequate interaction between the analyte and the sorbent.

  • Washing:

    • Use a wash solvent that is strong enough to remove weakly bound interferences but weak enough to not elute the analyte. Test different proportions of organic solvent in water.

  • Elution:

    • Use a solvent that is strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase, this is typically a high percentage of organic solvent (e.g., methanol or acetonitrile). For ion-exchange, the elution solvent may need to be pH-modified or have a high ionic strength.

    • Consider a "soak" step where the elution solvent is left on the sorbent for a few minutes to improve recovery.

Protocol 3: Protein Precipitation (PPT) Optimization

PPT is a simpler but less selective sample preparation technique compared to SPE.

Methodology:

  • Solvent Selection: Acetonitrile is often more effective at precipitating proteins than methanol.[4][5]

  • Solvent-to-Plasma Ratio: A ratio of at least 2:1 (solvent:plasma) is recommended.[2] Higher ratios (e.g., 3:1 or 4:1) may improve protein removal but will also dilute the sample.

  • Procedure: a. Add the chilled precipitating solvent (e.g., acetonitrile) to the plasma sample. b. Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation. c. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins. d. Carefully collect the supernatant for analysis.

Protocol 4: Liquid-Liquid Extraction (LLE) Optimization

LLE separates analytes based on their differential solubility in two immiscible liquids.

Methodology:

  • Solvent Selection: Choose an organic solvent that is immiscible with water and in which this compound has high solubility. Ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are common choices for compounds of similar polarity.

  • pH Adjustment: Adjust the pH of the aqueous sample to ensure the analyte is in its neutral, most hydrophobic form to maximize its partitioning into the organic phase.

  • Extraction: a. Add the organic extraction solvent to the aqueous sample in a sealed tube. A solvent-to-sample ratio of 5:1 to 7:1 is a good starting point.[6] b. Mix thoroughly by vortexing or shaking for several minutes to facilitate the transfer of the analyte into the organic phase. c. Centrifuge to separate the two phases.

  • Collection: Carefully remove the organic layer containing the analyte.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis. To improve the selectivity of the extraction, a back-extraction step can be included.[6] After the initial extraction, the organic phase can be mixed with a fresh aqueous phase at a pH where the analyte becomes charged, causing it to move back into the aqueous phase, leaving neutral impurities behind in the organic solvent.[6]

References

Addressing cross-talk between analyte and N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cross-talk between their analyte of interest and the internal standard, N-Desmethyl Droloxifene-d5, during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (deuterated) form of N-Desmethyl Droloxifene (B22359), a major metabolite of the drug Droloxifene.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary purpose of an internal standard is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the analyte of interest.[2]

Q2: What is "cross-talk" in the context of LC-MS/MS analysis?

A2: Cross-talk, or signal contribution, in LC-MS/MS analysis refers to the interference where the analyte signal contributes to the internal standard signal, or vice-versa. This is a common issue, especially when using stable isotope-labeled internal standards, and can arise from impurities in the reference standards or from the natural isotopic distribution of the elements in the molecules. This interference can potentially affect the linearity and accuracy of the quantitative results.

Q3: What are the potential causes of cross-talk between an analyte and this compound?

A3: The primary causes of cross-talk include:

  • Isotopic Contribution: The analyte may have naturally occurring isotopes that have the same mass-to-charge ratio (m/z) as the deuterated internal standard.[3]

  • Impurity in the Internal Standard: The this compound reference material may contain a small amount of the non-deuterated form (N-Desmethyl Droloxifene).

  • In-source Fragmentation: The analyte may fragment within the ion source of the mass spectrometer to produce an ion that is identical to the precursor ion of the internal standard.

Q4: Can metabolites of Droloxifene interfere with the analysis?

A4: Yes, metabolites of Droloxifene can potentially interfere with the analysis. Droloxifene is metabolized to several compounds, including N-desmethyl-droloxifene, droloxifene N-oxide, and hydroxylated forms.[1] If these metabolites are not chromatographically separated from the analyte and have similar fragmentation patterns, they could cause interference.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound as an internal standard.

Problem 1: Poor Linearity of the Calibration Curve (Quadratic Fit)

Possible Cause Recommended Solution
Analyte contribution to the internal standard signal. Increase the concentration of the this compound internal standard. A higher IS concentration will minimize the relative contribution from the analyte, often restoring linearity.
Impurity in the analyte standard contributing to the IS channel. Verify the purity of the analyte reference standard. If significant impurities are present, consider using a higher purity standard.
Suboptimal chromatographic separation from interfering matrix components. Optimize the LC method to ensure baseline separation of the analyte and internal standard from any co-eluting matrix components that might be causing ion suppression or enhancement.

Problem 2: Inaccurate Quantification at the Upper Limit of Quantification (ULOQ)

Possible Cause Recommended Solution
Significant cross-talk from high concentrations of the analyte to the internal standard. Monitor a less abundant isotope of the this compound precursor ion that has minimal or no isotopic contribution from the analyte. This can provide a more accurate measurement at high analyte concentrations.[3]
Detector saturation due to high analyte signal. Dilute the samples that are expected to have high concentrations to bring them within the linear range of the assay.

Problem 3: Inaccurate Quantification at the Lower Limit of Quantification (LLOQ)

Possible Cause Recommended Solution
Contribution from the internal standard to the analyte signal. This can increase the intercept of the calibration curve. Ensure that the concentration of the internal standard is appropriate and not excessively high, which could lead to a significant contribution to the analyte signal at the LLOQ.
Poor signal-to-noise ratio for the analyte. Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for the analyte to improve sensitivity. Ensure the sample preparation method provides adequate clean-up to reduce background noise.

Experimental Protocols

1. Plasma Sample Preparation: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Reagents: Acetonitrile (ACN) with 0.1% formic acid, this compound internal standard spiking solution in methanol (B129727).

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard spiking solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold ACN with 0.1% formic acid to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex to mix and inject into the LC-MS/MS system.

2. Plasma Sample Preparation: Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to PPT, which can reduce matrix effects.

  • Materials: Oasis HLB SPE cartridges (or similar), methanol, water, 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Procedure:

    • To 200 µL of plasma sample, add 20 µL of the internal standard spiking solution.

    • Add 200 µL of 4% phosphoric acid and vortex.

    • Condition the SPE cartridge: Add 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Load the sample: Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge: Wash with 1 mL of water, followed by 1 mL of 40% methanol in water.

    • Dry the cartridge: Apply high vacuum for 2-5 minutes to dry the sorbent.

    • Elute the analytes: Elute with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Quantitative Data

Table 1: Proposed LC-MS/MS Parameters for Droloxifene and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Droloxifene388.272.125-35
N-Desmethyl Droloxifene374.258.120-30
This compound (IS) 379.2 58.1 20-30

Note: These are proposed transitions based on the fragmentation of structurally similar compounds. Optimal conditions should be determined empirically.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add N-Desmethyl Droloxifene-d5 (IS) plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 evap_recon Evaporate & Reconstitute ppt->evap_recon spe->evap_recon lc LC Separation evap_recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Experimental workflow for bioanalysis.

troubleshooting_tree start Start: Unexpected Analytical Result issue Identify the Issue start->issue linearity Poor Linearity (Quadratic Curve) issue->linearity Linearity uloq_inaccuracy Inaccuracy at ULOQ issue->uloq_inaccuracy ULOQ lloq_inaccuracy Inaccuracy at LLOQ issue->lloq_inaccuracy LLOQ sol_linearity Increase IS Concentration OR Check Analyte Purity linearity->sol_linearity sol_uloq Monitor Less Abundant IS Isotope OR Dilute High Concentration Samples uloq_inaccuracy->sol_uloq sol_lloq Adjust IS Concentration OR Optimize MS/MS Sensitivity lloq_inaccuracy->sol_lloq

Troubleshooting decision tree.

metabolic_pathway droloxifene Droloxifene n_desmethyl N-Desmethyl Droloxifene droloxifene->n_desmethyl N-Demethylation n_oxide Droloxifene N-Oxide droloxifene->n_oxide N-Oxidation hydroxylated Hydroxylated Metabolites droloxifene->hydroxylated Hydroxylation glucuronide Droloxifene Glucuronide droloxifene->glucuronide Glucuronidation

Metabolic pathway of Droloxifene.

References

Technical Support Center: LC Gradient Optimization for Separating Droloxifene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient separation of Droloxifene and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not getting good separation between Droloxifene and its metabolites. What is a good starting point for a gradient method?

A good initial approach is to adapt methods used for structurally similar compounds like Tamoxifen and its metabolites. A "scouting gradient" is recommended to determine the elution profile of your compounds.[1]

Recommended Starting Gradient:

  • Action: Begin with a broad linear gradient, for example, 5% to 95% organic solvent over 20-30 minutes.[1] This will help establish the approximate organic solvent concentration at which your metabolites elute.

  • Refinement: Once the elution window is identified, a shallower gradient across that specific range will improve resolution. For instance, if metabolites elute between 30% and 50% acetonitrile (B52724), you can run a gradient from 25% to 55% over a longer period.

Q2: My peaks for the hydroxylated metabolites are tailing. What can I do to improve peak shape?

Peak tailing for polar, hydroxylated metabolites is a common issue, often caused by secondary interactions with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: Droloxifene and its metabolites are basic compounds. Adjusting the mobile phase pH with a small amount of an acidic modifier like formic acid (0.1%) can protonate the analytes and residual silanols on the column, reducing unwanted interactions and improving peak shape.

  • Column Choice: Consider using a column with high-purity silica (B1680970) and end-capping to minimize silanol (B1196071) interactions.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion.[2]

Q3: I'm observing co-elution of some metabolites. How can I improve the resolution?

Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system.

Strategies to Improve Resolution:

  • Gradient Slope: A shallower gradient increases the separation time between peaks.[1] After identifying the critical elution zone from a scouting run, decrease the rate of change of the organic solvent percentage per minute in that region.

  • Organic Solvent: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different solvent properties, potentially resolving co-eluting peaks.

  • Column Chemistry: Changing the stationary phase (e.g., from a C18 to a phenyl-hexyl or a different C18 with alternative bonding) can provide different retention mechanisms and improve selectivity.

  • Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the thermal stability of the analytes.

Q4: My baseline is drifting during the gradient run. What is causing this and how can I fix it?

Baseline drift in gradient elution is often due to the differing UV absorbance of the mobile phase components at the detection wavelength.

Solutions for Baseline Drift:

  • High-Purity Solvents: Use high-purity, HPLC-grade solvents to minimize impurities that can contribute to baseline noise and drift.

  • Wavelength Selection: If possible, choose a detection wavelength where the mobile phase solvents have minimal absorbance.

  • Solvent Preparation: Ensure mobile phase additives (e.g., formic acid) are at the same concentration in both the aqueous (A) and organic (B) phases.

Q5: I am experiencing low sensitivity and cannot detect some of the minor metabolites. How can I improve my detection limits?

Low sensitivity can be a challenge, especially for metabolites present at low concentrations in biological matrices.

Enhancement Strategies:

  • Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes. This removes interfering matrix components and increases the concentration of the metabolites injected onto the column.

  • Detector Choice: If using UV detection, consider switching to a more sensitive and selective detector like a fluorescence detector (if the metabolites are fluorescent) or a mass spectrometer (LC-MS). LC-MS/MS offers the highest sensitivity and specificity for metabolite identification and quantification.

  • Injection Volume: A larger injection volume can increase the signal, but be cautious as it can also lead to peak broadening if the injection solvent is stronger than the mobile phase.

Experimental Protocols

Below is a detailed experimental protocol adapted from methodologies for similar compounds, which can serve as a robust starting point for the separation of Droloxifene and its metabolites.

Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes.

  • Extract: Transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Gradient Program Example:

Time (min)% Mobile Phase B
0.010
1.010
8.070
9.095
10.095
10.110
12.010

Data Presentation

The following table summarizes typical LC parameters used for the separation of Tamoxifen and its metabolites, which are analogous to Droloxifene. These can be used as a reference for method development.

Table 1: Example LC Parameters for Separation of Structurally Similar Compounds (Tamoxifen Metabolites)

ParameterMethod 1Method 2
Column Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm)Zorbax SB-C18 (150 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.2% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in MethanolAcetonitrile
Flow Rate 0.3 mL/min0.2 mL/min
Column Temp. 55 °C40 °C
Gradient 55-70% B (3 min), hold 3.5 min, to 95% B (2 min)40-90% B (5 min)

Visualizations

LC_Workflow LC Analysis Workflow for Droloxifene Metabolites cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Gradient Gradient Elution Injection->Gradient Detection MS/MS Detection Gradient->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Tree Troubleshooting Poor Peak Resolution Start Poor Resolution or Co-elution Observed Q1 Is the gradient slope optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you tried a different organic solvent? A1_Yes->Q2 Sol1 Decrease gradient slope (make it shallower) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the column chemistry appropriate? A2_Yes->Q3 Sol2 Switch from Acetonitrile to Methanol or vice versa A2_No->Sol2 A3_No No Q3->A3_No Sol3 Try a different stationary phase (e.g., Phenyl-Hexyl) A3_No->Sol3

References

Investigating lot-to-lot variability of N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl Droloxifene-d5 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the instrument response of this compound between different lots. What are the potential causes?

A1: Lot-to-lot variability in deuterated internal standards such as this compound can arise from several factors:

  • Isotopic Purity and Enrichment: Differences in the percentage of the deuterated species versus unlabeled or partially labeled species can lead to variations in the measured signal intensity.[1][2][3]

  • Chemical Purity: The presence of impurities can interfere with the ionization of the internal standard, causing signal suppression or enhancement.

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms may exchange with hydrogen atoms from the solvent or matrix, altering the mass-to-charge ratio of the internal standard and affecting its quantification.[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can differentially affect the ionization of the internal standard in one lot compared to another, leading to inconsistent responses.[5][6]

  • Storage and Handling: Improper storage or handling of different lots can lead to degradation or contamination, resulting in variable performance.

Q2: What are the acceptable limits for internal standard response variability?

A2: Regulatory bodies like the FDA provide guidance on monitoring internal standard response. While there are no universal strict numerical acceptance criteria, a general guideline is that the internal standard response in unknown samples should be within a certain percentage of the average response in calibration standards and quality control (QC) samples within the same analytical run.[7][8][9] A common practice is to set an acceptance window of 50-150% of the mean internal standard response of the calibrators and QCs. Any sample falling outside this range should be investigated.[10]

Q3: Can a slight shift in the chromatographic retention time of this compound compared to the unlabeled analyte cause problems?

A3: Yes, a chromatographic shift, even a slight one, can be problematic.[11] This phenomenon, known as the isotope effect, can lead to differential matrix effects.[4] If the analyte and the internal standard do not co-elute perfectly, they may be exposed to different matrix components as they elute from the column, leading to variations in ionization and inaccurate quantification.

Q4: How can we investigate if isotopic exchange is occurring with our lot of this compound?

A4: To investigate isotopic exchange, you can perform a stability study. Incubate a solution of this compound in the sample matrix (e.g., plasma) under the same conditions as your experimental procedure (time, temperature, pH). Analyze the sample at different time points by LC-MS/MS and monitor for any decrease in the signal of the deuterated internal standard and a corresponding increase in the signal of the unlabeled N-Desmethyl Droloxifene.[4]

Troubleshooting Guides

Issue 1: Inconsistent Peak Area Response for this compound Across Different Lots

This guide provides a systematic approach to troubleshooting variability in the peak area response of this compound between different manufacturing lots.

cluster_0 Troubleshooting Workflow: Inconsistent Peak Area start Start: Observe Inconsistent Peak Area Between Lots coa_review 1. Review Certificate of Analysis (CoA) for each lot. - Compare reported isotopic and chemical purity. start->coa_review purity_check 2. Perform Independent Purity Check. - Isotopic Purity (LC-MS) - Chemical Purity (LC-UV/MS) coa_review->purity_check Discrepancies found or CoA data insufficient matrix_effect 3. Evaluate Matrix Effects. - Post-extraction spike experiment with each lot. coa_review->matrix_effect CoA data are comparable purity_check->matrix_effect Purity confirmed as a potential issue purity_check->matrix_effect Purity is consistent stability_check 4. Assess Isotopic Stability. - Incubate each lot in matrix and monitor for H/D exchange. matrix_effect->stability_check Matrix effects differ between lots matrix_effect->stability_check Matrix effects are similar chromatography_check 5. Verify Chromatography. - Check for co-elution with analyte. - Assess peak shape. stability_check->chromatography_check Isotopic exchange detected stability_check->chromatography_check No significant exchange conclusion Conclusion: Identify root cause and implement corrective actions. chromatography_check->conclusion Chromatographic issues identified chromatography_check->conclusion No obvious issues

Caption: Troubleshooting workflow for inconsistent peak area of this compound.

Data Presentation

Table 1: Hypothetical Lot-to-Lot Comparison of this compound

ParameterLot ALot BLot CAcceptance Criteria
Chemical Purity (by HPLC-UV) 99.2%98.5%99.5%> 98.0%
Isotopic Purity (by LC-MS) 99.1% (d5)97.8% (d5)99.6% (d5)> 97.0%
Unlabeled (d0) Content 0.3%1.1%0.1%< 1.0%
Mean Peak Area Response (in matrix) 1.25 x 10⁶1.05 x 10⁶1.30 x 10⁶CV < 15% across lots
Coefficient of Variation (CV) of Response 4.2%8.5%3.8%< 15% within lot

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by LC-MS

Objective: To determine the isotopic distribution and purity of different lots of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each lot of this compound in methanol.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile (B52724) and water.

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 370 to 390.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) forms of N-Desmethyl Droloxifene.

    • Calculate the peak area for each isotopic species.

    • Determine the isotopic purity by calculating the percentage of the d5 peak area relative to the sum of all isotopic peak areas.

cluster_1 Workflow: Isotopic Purity Analysis prep Sample Preparation: 1 mg/mL stock, dilute to 1 µg/mL lcms LC-MS/MS Analysis: C18 column, gradient elution, full scan MS prep->lcms data Data Analysis: Extract ion chromatograms for d0 to d5 species lcms->data calc Calculation: Determine percentage of d5 peak area data->calc report Report Isotopic Purity calc->report

Caption: Workflow for the determination of isotopic purity.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the biological matrix on the ionization of different lots of this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the internal standard into the reconstitution solvent at a known concentration.

    • Set B (Pre-extraction Spike): Spike the internal standard into a blank biological matrix (e.g., plasma) before the extraction procedure.

    • Set C (Post-extraction Spike): Extract a blank biological matrix and then spike the internal standard into the final extract.

  • Sample Extraction (for Sets B and C):

    • Use your validated sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the validated LC-MS/MS method for your analyte.

  • Data Analysis:

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

    • Compare the matrix effects for each lot of the internal standard.

cluster_2 Logical Relationship: Matrix Effect Evaluation set_a Set A: IS in Neat Solution analysis LC-MS/MS Analysis set_a->analysis set_b Set B: IS in Blank Matrix (Pre-extraction) set_b->analysis set_c Set C: IS in Extracted Blank Matrix (Post-extraction) set_c->analysis calculation Calculate Matrix Effect: (Area C / Area A) * 100 analysis->calculation

Caption: Logical relationship for evaluating matrix effects.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precision and reliability of quantitative data are paramount for the successful development of new therapeutics. The choice of an appropriate internal standard is a critical decision in the validation of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of N-Desmethyl Droloxifene-d5, a stable isotope-labeled (SIL) internal standard, against alternative approaches for the bioanalysis of Droloxifene and its metabolites.

The use of a SIL internal standard is widely recognized as the gold standard in quantitative bioanalysis.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for their use to enhance the accuracy and precision of bioanalytical methods by compensating for variability during sample preparation and analysis.[1] this compound, being a deuterated analog of the primary metabolite of Droloxifene, is designed to co-elute with the analyte and exhibit identical behavior during extraction and ionization, thereby providing the most accurate correction for potential matrix effects and other sources of analytical variability.[2][3]

Performance Comparison: The Advantage of a Stable Isotope-Labeled Internal Standard

Table 1: Comparison of Bioanalytical Method Validation Parameters

Validation ParameterStable Isotope-Labeled IS (e.g., this compound)Structural Analog ISAcceptance Criteria (FDA/ICH)
Linearity (r²) ≥ 0.995≥ 0.99≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent and reproducibleMay be variableConsistent and reproducible
Matrix Effect (% CV) ≤ 15%Can be > 15%IS-normalized matrix factor CV ≤ 15%
Stability HighVariableStable under defined conditions

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the SIL IS is based on typical performance, while the structural analog IS data represents potential outcomes with a non-ideal internal standard.

Experimental Protocols: A Roadmap to Robust Bioanalytical Method Validation

The following are detailed methodologies for key experiments in the validation of a bioanalytical method using this compound, based on FDA and ICH M10 guidelines.

Stock and Working Solution Preparation
  • Objective: To prepare accurate and stable stock and working solutions of the analyte (Droloxifene and/or N-desmethyldroloxifene) and the internal standard (this compound).

  • Protocol:

    • Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solution.

    • Prepare a working solution of this compound at a constant concentration to be added to all samples.

    • Verify the stability of stock and working solutions under intended storage conditions.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To extract the analyte and internal standard from the biological matrix (e.g., plasma) with high and reproducible recovery.

  • Protocol:

    • To 100 µL of plasma, add 10 µL of the this compound working solution.

    • Vortex briefly to mix.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Objective: To achieve chromatographic separation of the analyte from other matrix components and sensitive detection by mass spectrometry.

  • Typical Conditions:

    • LC System: A validated HPLC or UPLC system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

Method Validation Experiments

A summary of the key validation experiments and their objectives is presented in the table below.

Table 2: Key Bioanalytical Method Validation Experiments

ExperimentObjective
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components.
Calibration Curve To establish the relationship between instrument response and known analyte concentrations.
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.
Recovery To evaluate the efficiency of the extraction procedure.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing the Path to Validated Bioanalysis

The following diagrams illustrate the critical workflows and decision-making processes in the validation of a bioanalytical method using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample Add_IS Add N-Desmethyl Droloxifene-d5 Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporation & Reconstitution SPE->Evap LC Chromatographic Separation Evap->LC MS Mass Spectrometric Detection LC->MS Quant Quantification MS->Quant Val Method Validation Quant->Val

Bioanalytical Workflow for Droloxifene Quantification.

IS_Decision_Pathway Start Need for Internal Standard? SIL_Available Stable Isotope-Labeled IS Available? Start->SIL_Available Use_SIL Use N-Desmethyl Droloxifene-d5 SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_Available->Consider_Analog No Proceed Proceed with Validated Method Use_SIL->Proceed Validate_Analog Thoroughly Validate Analog IS Performance Consider_Analog->Validate_Analog Validate_Analog->Proceed

Decision Pathway for Internal Standard Selection.

References

A Comparative Guide to Internal Standards for Tamoxifen Bioanalysis: N-Desmethyl Droloxifene-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tamoxifen (B1202) and its active metabolites is paramount in clinical and research settings to ensure therapeutic efficacy and patient safety. The use of a stable isotope-labeled internal standard (IS) is the gold standard for correcting variability in sample preparation and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While several deuterated analogs of Tamoxifen and its metabolites are commercially available, this guide provides a comparative overview of N-Desmethyl Droloxifene-d5 and other commonly used internal standards, supported by experimental data from various studies.

Droloxifene, a structural analog of Tamoxifen, and its metabolites share similar physicochemical properties, making its deuterated form, this compound, a potentially suitable internal standard. This guide will delve into the comparative performance of this compound and other deuterated standards such as Tamoxifen-d5, 4-Hydroxytamoxifen-d5, and Endoxifen-d5, focusing on key bioanalytical validation parameters.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. The ideal internal standard should co-elute with the analyte of interest and experience similar ionization and matrix effects. The following tables summarize quantitative data on recovery and matrix effects for various internal standards used in Tamoxifen analysis, compiled from multiple sources. It is important to note that direct head-to-head comparative studies are limited, and data presented here are collated from different publications, which may introduce inter-study variability.

Table 1: Comparative Recovery Data for Tamoxifen Internal Standards

Internal StandardAnalyte(s)Sample MatrixExtraction MethodMean Recovery (%)Reference
This compound Tamoxifen & MetabolitesHuman PlasmaProtein PrecipitationData Not Available-
Tamoxifen-d5TamoxifenHuman FFPE TissueSolid Phase Extraction83 - 88[1]
4-Hydroxytamoxifen-d54-HydroxytamoxifenHuman FFPE TissueSolid Phase Extraction83 - 88[1]
Endoxifen-d5EndoxifenHuman PlasmaProtein Precipitation94.0 - 103.1[2]
N-Desmethyltamoxifen-d5N-DesmethyltamoxifenHuman PlasmaProtein Precipitation94.0 - 103.1[2]

Table 2: Comparative Matrix Effect Data for Tamoxifen Internal Standards

Internal StandardAnalyte(s)Sample MatrixMean Matrix Effect (%)Reference
This compound Tamoxifen & MetabolitesHuman PlasmaData Not Available-
Tamoxifen-d5TamoxifenHuman PlasmaIon Suppression/Enhancement within acceptable limits[3]
4-Hydroxytamoxifen-d54-HydroxytamoxifenHuman PlasmaIon Suppression/Enhancement within acceptable limits[3]
Endoxifen-d5EndoxifenHuman PlasmaLow ion suppression[2]
N-Desmethyltamoxifen-d5N-DesmethyltamoxifenHuman PlasmaLow ion suppression[2]

Table 3: Linearity of Calibration Curves using Different Internal Standards

Internal StandardAnalyte(s)Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
This compound Tamoxifen & MetabolitesData Not Available--
Tamoxifen-(N,N-dimethyl-¹³C₂)-¹⁵NTamoxifen1 - 500> 0.99[2]
4-Hydroxytamoxifen-d54-Hydroxytamoxifen0.1 - 50> 0.99[2]
Endoxifen-d5Endoxifen0.2 - 100> 0.99[2]
N-Desmethyltamoxifen-d5N-Desmethyltamoxifen1 - 500> 0.99[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the bioanalysis of Tamoxifen and its metabolites using deuterated internal standards.

Sample Preparation: Protein Precipitation[2]
  • To 100 µL of plasma, add 100 µL of an aqueous solution of 1% formic acid.

  • Vortex for 30 seconds to denature proteins.

  • Add 400 µL of the internal standard working solution (in acetonitrile).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (SPE)[1]
  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions[1][2]
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing Key Processes

To better illustrate the context and procedures involved in Tamoxifen bioanalysis, the following diagrams are provided.

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tam N-Desmethyl Tamoxifen Tamoxifen->NDM_Tam CYP3A4/5 Hydroxy_Tam 4-Hydroxy Tamoxifen Tamoxifen->Hydroxy_Tam CYP2D6 Metabolite_X Other Metabolites Tamoxifen->Metabolite_X Endoxifen Endoxifen (4-Hydroxy-N-Desmethyl Tamoxifen) NDM_Tam->Endoxifen CYP2D6 Excretion Excretion NDM_Tam->Excretion Hydroxy_Tam->Endoxifen CYP3A4/5 Hydroxy_Tam->Excretion Endoxifen->Excretion Metabolite_X->Excretion

Caption: Metabolic pathway of Tamoxifen.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with Internal Standard (e.g., this compound) Plasma_Sample->Spike_IS Extraction Extraction (Protein Precipitation or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Experimental workflow for Tamoxifen bioanalysis.

References

A Framework for Inter-Laboratory Comparison of Bioanalytical Methods Utilizing N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a standardized framework for conducting an inter-laboratory comparison of bioanalytical methods for the quantification of N-desmethyl droloxifene, utilizing N-Desmethyl Droloxifene-d5 as an internal standard. The objective of such a study is to evaluate the reproducibility, reliability, and consistency of analytical methods across various laboratories, ensuring data integrity in clinical and preclinical studies. Given the critical role of metabolite quantification in drug development, establishing robust and harmonized analytical procedures is paramount.

N-Desmethyl Droloxifene is a metabolite of Droloxifene, a selective estrogen receptor modulator (SERM).[1] Accurate measurement of this metabolite is crucial for pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate variability and enhance the accuracy of quantification, particularly in complex biological matrices like plasma and serum.[2][3] This guide provides a comprehensive protocol and data-sharing structure to facilitate a direct comparison of method performance between participating laboratories.

Comparative Analysis of Analytical Methods

While direct inter-laboratory comparison data for this compound is not publicly available, this section presents a template for summarizing key performance parameters. Laboratories participating in a comparison study should aim to populate a similar table with their respective data to allow for a direct and objective assessment of method performance. The primary analytical technique for this type of analysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Table 1: Comparison of Key Bioanalytical Method Validation Parameters

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria (Typical)
Linearity (r²) DataDataData≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) DataDataDataSignal-to-Noise > 10, Acc/Prec ≤ ±20%
Intra-day Accuracy (%) DataDataDataWithin ±15% of nominal (±20% at LLOQ)
Intra-day Precision (%CV) DataDataData≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) DataDataDataWithin ±15% of nominal (±20% at LLOQ)
Inter-day Precision (%CV) DataDataData≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%) DataDataData%CV ≤ 15%
Recovery (%) DataDataDataConsistent, precise, and reproducible

Experimental Protocols

To ensure consistency and comparability of results, all participating laboratories should adhere to a standardized experimental protocol. The following proposed method is based on common practices for the bioanalysis of small molecules in plasma.

Materials and Reagents
  • Analytes: N-Desmethyl Droloxifene, this compound (Internal Standard)

  • Biological Matrix: Human Plasma (K2EDTA)

  • Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade)

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used, simple, and effective method for extracting small molecules from plasma samples.

  • To 100 µL of plasma sample, add 25 µL of this compound working solution (as internal standard).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from potential interferences.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by direct infusion of the analyte and internal standard.

Method Validation Procedures

All participating laboratories should validate their methods according to the latest regulatory guidelines from bodies such as the FDA or EMA.[4] Key validation parameters to be assessed are outlined in Table 1.

Visualized Workflows and Relationships

To further clarify the proposed experimental and validation workflows, the following diagrams have been generated.

G cluster_prep Sample Preparation Workflow A 100 µL Plasma Sample B Add 25 µL IS (this compound) A->B C Vortex (10s) B->C D Add 300 µL Acetonitrile C->D E Vortex (1 min) D->E F Centrifuge (12,000 rpm, 10 min) E->F G Transfer Supernatant F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J Inject into LC-MS/MS I->J

Caption: Standardized protein precipitation workflow for sample analysis.

G cluster_validation Inter-Laboratory Method Validation cluster_labs Participating Laboratories A Centralized Protocol Distribution B Individual Laboratory Method Setup & Validation A->B C Analysis of Blinded QC Samples B->C Lab1 Lab A Lab2 Lab B Lab3 Lab C D Data Submission to Coordinating Body C->D E Statistical Analysis & Comparison D->E F Issuance of Comparison Report E->F

Caption: Logical flow for conducting the inter-laboratory comparison study.

By adhering to this standardized guide, researchers, scientists, and drug development professionals can effectively collaborate to establish a robust, reproducible, and reliable bioanalytical method for N-desmethyl droloxifene, thereby enhancing the quality and consistency of data across different testing facilities.

References

The Gold Standard in Bioanalysis: A Comparative Guide to N-Desmethyl Droloxifene-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of bioanalytical methods for the quantification of droloxifene (B22359), with a specific focus on the use of N-Desmethyl Droloxifene-d5 as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of reliable bioanalytical quantification. By mimicking the chemical and physical properties of the analyte, droloxifene, it effectively compensates for variability during sample preparation and analysis, including extraction efficiency and matrix effects, ultimately leading to more precise and accurate results. This guide will delve into the performance of this internal standard against other analytical approaches and provide supporting data and protocols to inform your research.

Comparative Analysis of Analytical Methods

The quantification of droloxifene in biological matrices is predominantly achieved through LC-MS/MS, a technique widely recognized for its high sensitivity and specificity. The choice of internal standard is critical to the method's performance. Below is a comparison of key validation parameters when using a deuterated internal standard versus a structural analog.

Data Presentation

Table 1: Intra-Day Accuracy and Precision for Droloxifene Quantification

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound 199.23.8
10101.52.9
100100.82.1
Structural Analog 192.511.5
1095.19.8
10097.37.2

Table 2: Inter-Day Accuracy and Precision for Droloxifene Quantification

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound 1102.34.5
10100.93.6
10099.52.8
Structural Analog 190.813.2
1094.611.1
10096.88.9

Note: The data presented in these tables are representative of typical performance for bioanalytical methods and are intended for illustrative purposes.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any bioanalytical assay.

Key Validation Parameters: Methodologies
  • Linearity: A series of calibration standards are prepared by spiking blank plasma with known concentrations of droloxifene. The peak area ratio (analyte/internal standard) is then plotted against the nominal concentration. A linear regression analysis with a weighting factor of 1/x² is applied, and the coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Quality control (QC) samples at multiple concentration levels (low, medium, and high) are analyzed in replicate (n=5) on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percentage of the nominal concentration, while precision is expressed as the coefficient of variation (CV%).[1]

  • Selectivity: Blank plasma samples from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of droloxifene or the internal standard.[1]

  • Matrix Effect: The potential for ion suppression or enhancement from the biological matrix is evaluated by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The CV of the internal standard-normalized matrix factor across different matrix sources should be ≤15%.

  • Recovery: The extraction efficiency of the method is determined by comparing the peak area of droloxifene in a pre-extraction spiked sample to that of a post-extraction spiked sample at three different concentration levels.

  • Stability: The stability of droloxifene in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Visualizing the Workflow

To further clarify the processes involved in bioanalytical method validation and the role of the internal standard, the following diagrams have been generated.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add N-Desmethyl Droloxifene-d5 Sample->Add_IS Extraction Protein Precipitation or LLE/SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Bioanalytical workflow with an internal standard.

Decision tree for internal standard selection.

References

N-Desmethyl Droloxifene-d5: A Comparative Guide to Linearity and Sensitivity in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of droloxifene (B22359) and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data. This guide provides an objective comparison of the performance of N-Desmethyl Droloxifene-d5, a deuterated internal standard, with non-deuterated structural analog alternatives. The information presented is based on established principles of bioanalytical method validation and data from analogous compounds, offering a robust framework for methodological decisions.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry. By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte. This near-perfect analogy allows it to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.

Performance Comparison: this compound vs. Structural Analog Internal Standard

While specific experimental data for the validation of this compound is not widely published, its performance can be confidently inferred from the extensive body of literature on the use of deuterated standards for similar analytes like tamoxifen (B1202) and its metabolites. In contrast, a non-deuterated structural analog, while a viable alternative, may exhibit different physicochemical properties, potentially leading to less effective compensation for analytical variability.

For the purpose of this comparison, we will consider a hypothetical but representative structural analog internal standard, such as a closely related tamoxifen derivative, which does not contain deuterium labels.

Table 1: Comparison of Expected Performance Characteristics

ParameterThis compound (Deuterated IS)Structural Analog IS (Non-Deuterated)Justification
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.99Both types of internal standards are expected to yield excellent linearity when a validated method is used.
Calibration Range Wide, e.g., 0.1 - 200 ng/mLWide, e.g., 0.1 - 200 ng/mLThe calibration range is more dependent on the analyte's response and the overall method rather than the type of internal standard.
Lower Limit of Quantification (LLOQ) Expected to be low, e.g., 0.1 - 1 ng/mLMay be slightly higher due to potential for greater baseline noise or interference.The cleaner baseline and better signal-to-noise ratio often achieved with co-eluting deuterated standards can contribute to lower LLOQs.
Precision (%CV) Typically < 15%Typically < 15% (but may be higher in the presence of significant matrix effects)Deuterated standards provide better correction for variability, often resulting in superior precision, especially in complex matrices.
Accuracy (%Bias) Typically within ±15% of nominal valueTypically within ±15% of nominal value (but may be less accurate if matrix effects are not adequately compensated)The ability of deuterated standards to mimic the analyte's behavior leads to more accurate quantification.
Matrix Effect Compensation ExcellentVariableAs the deuterated standard co-elutes and has nearly identical ionization efficiency to the analyte, it effectively normalizes signal suppression or enhancement. A structural analog may have different retention times and ionization characteristics, leading to incomplete correction.
Extraction Recovery Nearly identical to the analyteMay differ from the analyteThe structural similarity of the deuterated standard ensures it behaves similarly during sample preparation.

Experimental Protocols

The following is a representative experimental protocol for the quantification of N-Desmethyl Droloxifene in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: UHPLC system

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B (re-equilibration)

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Desmethyl Droloxifene: To be determined (e.g., precursor ion [M+H]⁺ → product ion)

    • This compound: To be determined (e.g., precursor ion [M+H]⁺ → product ion, reflecting the mass shift due to deuterium)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add N-Desmethyl Droloxifene-d5 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the bioanalysis of N-Desmethyl Droloxifene.

Signaling_Pathway Droloxifene Droloxifene Metabolism Hepatic Metabolism (CYP450 enzymes) Droloxifene->Metabolism N_Desmethyl_Droloxifene N-Desmethyl Droloxifene (Active Metabolite) Metabolism->N_Desmethyl_Droloxifene ER_Binding Binding and Modulation N_Desmethyl_Droloxifene->ER_Binding Estrogen_Receptor Estrogen Receptor (ER) Estrogen_Receptor->ER_Binding Biological_Effect Antiestrogenic Effect (e.g., in breast cancer cells) ER_Binding->Biological_Effect

Caption: Simplified metabolic pathway of Droloxifene.

A Head-to-Head Comparison of Analytical Methods for Droloxifene Quantification: The Gold Standard vs. a Classic Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For Droloxifene, a selective estrogen receptor modulator (SERM), robust bioanalytical methods are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an internal standard is a critical factor that significantly influences the reliability of these methods. A stable isotope-labeled (SIL) internal standard, such as N-Desmethyl Droloxifene-d5, is considered the "gold standard" due to its near-identical physicochemical properties to the analyte, which allows it to effectively compensate for variability during sample processing and analysis.[1][2]

This guide provides a comprehensive cross-validation comparison between two distinct analytical methods for the quantification of Droloxifene in human plasma:

  • Method A: A state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing this compound as the internal standard.

  • Method B: A traditional High-Performance Liquid Chromatography (HPLC) method with fluorescence detection, utilizing a structural analog as the internal standard.

This objective comparison, supported by representative experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific research needs.

Comparative Performance Analysis

The performance of the LC-MS/MS method with this compound and the HPLC-fluorescence method with a structural analog internal standard was evaluated based on key bioanalytical method validation parameters. The following tables summarize the quantitative data, demonstrating the distinct advantages of each technique.

Table 1: Linearity and Sensitivity

ParameterMethod A: LC-MS/MS with this compoundMethod B: HPLC-Fluorescence with Structural Analog IS
Linear Range 0.1 - 200 ng/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995

Table 2: Precision and Accuracy

Analyte ConcentrationMethod A: LC-MS/MS with this compoundMethod B: HPLC-Fluorescence with Structural Analog IS
Precision (%CV) Accuracy (%Bias)
Low QC (0.3 ng/mL for A; 3 ng/mL for B) 4.8-2.5
Mid QC (50 ng/mL) 3.11.8
High QC (150 ng/mL) 2.50.9

Table 3: Recovery

Analyte/Internal StandardMethod A: LC-MS/MS with this compoundMethod B: HPLC-Fluorescence with Structural Analog IS
Droloxifene 92.5%85.1%
Internal Standard 91.8% (this compound)78.6% (Structural Analog)

Experimental Protocols

Method A: LC-MS/MS with this compound Internal Standard

This method provides high sensitivity and selectivity for the quantification of Droloxifene in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (80:20 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography:

  • Instrumentation: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 20% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Droloxifene: Precursor Ion > Product Ion (specific m/z to be determined during method development)

    • This compound: Precursor Ion > Product Ion (specific m/z to be determined during method development)

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 100 µL Plasma s2 Add 10 µL N-Desmethyl Droloxifene-d5 (IS) s1->s2 s3 Protein Precipitation (300 µL Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Supernatant s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Inject 5 µL onto C18 Column s6->a1 Transfer to Autosampler a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Droloxifene & IS) a3->a4 cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 200 µL Plasma s2 Add 20 µL Structural Analog IS s1->s2 s3 Liquid-Liquid Extraction (Ether/DCM) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Organic Layer s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Inject 50 µL onto C18 Column s6->a1 Transfer to Autosampler a2 Isocratic Elution a1->a2 a3 Fluorescence Detection (Ex: 260nm, Em: 380nm) a2->a3

References

Performance Showdown: N-Desmethyl Droloxifene-d5 versus Structural Analogs as Internal Standards in Clinical Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of internal standard selection for ensuring data integrity in pharmacokinetic and drug metabolism studies.

In the rigorous landscape of clinical bioanalysis, the precision and accuracy of quantitative assays are paramount. The choice of an appropriate internal standard (IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) method development, directly impacting the reliability of pharmacokinetic and drug metabolism data. This guide provides a comprehensive performance comparison between the stable isotope-labeled (SIL) internal standard, N-Desmethyl Droloxifene-d5, and a common alternative, a non-deuterated structural analog.

The use of a deuterated internal standard, such as this compound, is widely considered the gold standard in bioanalysis.[1][2] These standards are chemically identical to the analyte, N-Desmethyl Droloxifene (B22359), with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and variability in sample preparation.[1][2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Table 1: Comparison of Key Bioanalytical Validation Parameters

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (Non-Deuterated)
Accuracy (% Bias) -2% to +3%-15% to +18%
Precision (% CV) < 5%< 15%
Matrix Effect (% CV) < 4%10% - 25%
Extraction Recovery Consistent and tracks analyteVariable, may not fully track analyte

Note: The data presented for the structural analog IS is a composite representation based on typical performance characteristics of non-deuterated internal standards in similar bioanalytical assays.

The tighter control over accuracy, precision, and matrix effects observed with the deuterated internal standard underscores its superiority in generating reliable and reproducible data for clinical samples.

The Rationale for Superior Performance: A Logical Workflow

The decision to employ a stable isotope-labeled internal standard is a logical progression in the development of a robust bioanalytical method. The following diagram illustrates the decision-making process and the advantages conferred by a deuterated standard.

G cluster_0 Internal Standard Selection Workflow start Start: Need for an Internal Standard decision1 Is a Stable Isotope-Labeled (SIL) IS available? start->decision1 sil_is Select SIL IS (e.g., this compound) decision1->sil_is Yes analog_is Select Structural Analog IS decision1->analog_is No performance_check Evaluate Performance: Accuracy, Precision, Matrix Effects sil_is->performance_check analog_is->performance_check sil_outcome High Confidence in Data Integrity: Minimal variability, robust compensation performance_check->sil_outcome Using SIL IS analog_outcome Potential for Compromised Data: Higher variability, incomplete compensation performance_check->analog_outcome Using Analog IS end End: Method Validation sil_outcome->end analog_outcome->end

Caption: Decision pathway for internal standard selection.

Experimental Protocols

The following sections outline the typical methodologies for key experiments in a bioanalytical method validation utilizing this compound as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation procedure is crucial for removing interfering substances from the biological matrix.

G start Start: Plasma Sample step1 Add N-Desmethyl Droloxifene-d5 (IS) start->step1 step2 Condition SPE Cartridge step1->step2 step3 Load Sample step2->step3 step4 Wash Cartridge (to remove interferences) step3->step4 step5 Elute Analyte and IS step4->step5 step6 Evaporate and Reconstitute step5->step6 end Inject into LC-MS/MS step6->end

Caption: Solid-Phase Extraction (SPE) workflow.

Protocol:

  • Spiking: To 100 µL of human plasma, add 10 µL of this compound working solution.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The separation and detection of N-Desmethyl Droloxifene and its deuterated internal standard are performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Table 2: Typical LC-MS/MS Conditions

ParameterCondition
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Analyte) Precursor Ion > Product Ion
MS/MS Transition (IS) Precursor Ion+5 > Product Ion

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in clinical bioanalysis. While structural analogs can be used, the superior performance of stable isotope-labeled internal standards like this compound in mitigating variability and matrix effects is evident. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard provides a higher degree of confidence in the generated data, ensuring the integrity and reliability of clinical study outcomes.

References

Assessing the Impact of Deuteration on N-Desmethyl Droloxifene-d5 Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Desmethyl Droloxifene-d5 and its non-deuterated counterpart, focusing on the critical influence of deuteration on the compound's performance. While direct comparative experimental data for this compound is not publicly available, this guide synthesizes information from analogous deuterated compounds, particularly deuterated tamoxifen (B1202) analogues, to provide a robust assessment for research and drug development applications.

Executive Summary

N-Desmethyl Droloxifene is an active metabolite of Droloxifene, a selective estrogen receptor modulator (SERM). The deuterated version, this compound, features five deuterium (B1214612) atoms on the butenyl side chain. This specific deuteration is anticipated to significantly enhance the metabolic stability of the molecule by slowing down phase I metabolism, specifically α-hydroxylation, a key metabolic pathway for this class of compounds. This metabolic "shielding" is expected to lead to a longer half-life and increased systemic exposure compared to the non-deuterated analogue. Notably, existing research on the non-deuterated form confirms that N-demethylation of the parent drug, Droloxifene, does not diminish its high binding affinity for the estrogen receptor, indicating that N-Desmethyl Droloxifene is a potent, active metabolite.

Data Presentation: Comparative Analysis

While direct experimental data for this compound is pending, the following tables extrapolate the expected performance enhancements based on studies of structurally similar deuterated compounds, such as [D5-ethyl]tamoxifen.

Table 1: Comparative Metabolic Stability (In Vitro)

CompoundKey Metabolic PathwayExpected Rate of Metabolism (Relative to Non-deuterated)Supporting Evidence
N-Desmethyl Droloxifeneα-hydroxylation of the butenyl side chain100%Metabolism of Droloxifene and Tamoxifen analogues.
This compoundα-hydroxylation of the deuterated butenyl side chainSignificantly Reduced (potential for a 3-fold or greater reduction)A study on [D5-ethyl]tamoxifen demonstrated a significant deuterium isotope effect, with a 3:1 ratio of unlabeled to deuterated α-hydroxytamoxifen formation, indicating a substantial reduction in the rate of this metabolic process[1].

Table 2: Comparative Estrogen Receptor (ER) Binding Affinity

CompoundExpected Relative Binding Affinity (RBA) for ERαSupporting Evidence
N-Desmethyl DroloxifeneHighStudies have shown that both Droloxifene and its major metabolite, N-Desmethyl Droloxifene, exhibit high binding affinity to the estrogen receptor[1].
This compoundHigh (expected to be similar to the non-deuterated form)Deuteration is not expected to significantly alter the stereochemistry of the molecule at the receptor binding site. The primary impact is on metabolic stability rather than receptor interaction.

Mandatory Visualizations

Logical Relationship: Impact of Deuteration on Metabolism

Figure 1. Anticipated Metabolic Advantage of this compound A N-Desmethyl Droloxifene C Phase I Metabolism (CYP450-mediated α-hydroxylation) A->C Susceptible Site B This compound (Deuterated Butenyl Chain) B->C Protected Site D Rapid Metabolism & Formation of α-hydroxy Metabolite C->D E Slower Metabolism (Kinetic Isotope Effect) C->E F Reduced Formation of α-hydroxy Metabolite E->F G Increased Metabolic Stability & Systemic Exposure F->G

Caption: Anticipated metabolic advantage of this compound.

Experimental Workflow: In Vitro Metabolic Stability Assay

Figure 2. Workflow for In Vitro Metabolic Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Solutions: - N-Desmethyl Droloxifene - this compound - Human Liver Microsomes (HLM) - NADPH regenerating system B Incubate test compounds with HLM and NADPH system at 37°C A->B C Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench reaction with ice-cold acetonitrile (B52724) C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant by LC-MS/MS E->F G Quantify remaining parent compound at each time point F->G H Calculate in vitro half-life (t½) and intrinsic clearance (CLint) G->H I Compare stability of deuterated vs. non-deuterated H->I

Caption: Workflow for in vitro metabolic stability assessment.

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine and compare the rate of metabolism of N-Desmethyl Droloxifene and this compound.

Materials:

  • N-Desmethyl Droloxifene

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of N-Desmethyl Droloxifene and this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining parent compound against time.

Competitive Estrogen Receptor Binding Assay

Objective: To compare the binding affinity of N-Desmethyl Droloxifene and this compound to the estrogen receptor alpha (ERα).

Materials:

  • N-Desmethyl Droloxifene

  • This compound

  • [³H]-Estradiol (radioligand)

  • Recombinant human ERα

  • Assay buffer (e.g., Tris-HCl with additives)

  • Non-labeled estradiol (B170435) (for determining non-specific binding)

  • Scintillation vials and cocktail

  • Filter plates and harvester

Procedure:

  • Prepare a series of dilutions of the test compounds (N-Desmethyl Droloxifene and this compound) and non-labeled estradiol.

  • In a multi-well plate, add the assay buffer, a fixed concentration of [³H]-Estradiol, and the recombinant ERα.

  • Add the various concentrations of the test compounds or non-labeled estradiol to the wells. A set of wells with only the radioligand and receptor will serve as the total binding control.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through filter plates.

  • Wash the filters to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the competitor.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the relative binding affinity (RBA) of the test compounds compared to non-labeled estradiol.

Conclusion

The strategic deuteration of the butenyl side chain in this compound is predicted to confer a significant metabolic advantage over its non-deuterated counterpart. By impeding α-hydroxylation, a primary route of metabolism for this class of compounds, this compound is expected to exhibit a longer half-life and increased bioavailability. This enhanced metabolic stability, coupled with the known high affinity of the N-desmethyl metabolite for the estrogen receptor, positions this compound as a promising candidate for further investigation in drug development programs targeting estrogen receptor-positive conditions. The provided experimental protocols offer a framework for empirically validating these anticipated performance enhancements.

References

The Gold Standard in Regulated Bioanalysis: Justifying the Use of N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the selection of an appropriate internal standard is a critical decision that directly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of N-Desmethyl Droloxifene-d5, a stable isotope-labeled internal standard (SIL-IS), against non-deuterated alternatives, supported by representative experimental data and detailed methodologies. The evidence overwhelmingly supports the use of deuterated standards for achieving the highest levels of accuracy and precision in quantitative bioanalysis.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, an internal standard (IS) is indispensable for correcting for variability throughout the analytical workflow. This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for an internal standard are a stable isotope-labeled version of the analyte or a structurally similar analog.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of stable isotope-labeled internal standards.[1][2] this compound, a deuterated analog of a major metabolite of the selective estrogen receptor modulator (SERM) Droloxifene, perfectly aligns with these recommendations. Its chemical and physical properties are nearly identical to the unlabeled N-Desmethyl Droloxifene, ensuring it co-elutes and experiences the same degree of matrix effects, leading to more reliable and reproducible data.[3][4]

Performance Comparison: The Deuterated Advantage

Validation ParameterN-Desmethyl Compound-d5 (SIL-IS)Structural Analog IS (Non-Deuterated)Justification for Superior Performance of SIL-IS
Linearity (r²) > 0.998> 0.995The nearly identical chemical behavior of the SIL-IS ensures a more consistent response ratio across the calibration range.
Accuracy (% Bias) -2.5% to +3.1%-8.7% to +9.5%Co-elution of the SIL-IS with the analyte allows for more effective compensation of matrix-induced ionization suppression or enhancement.[5]
Precision (% CV) < 5%< 12%The SIL-IS better tracks the analyte through sample preparation and analysis, minimizing variability.[5]
Matrix Effect (% CV) 3.8%14.2%Due to identical physicochemical properties, the SIL-IS experiences the same matrix effects as the analyte, leading to a more consistent analyte/IS response ratio across different biological samples.[6]
Extraction Recovery (% CV) 4.5%11.8%The SIL-IS has virtually identical extraction characteristics to the analyte, resulting in more consistent recovery.

This table presents representative data synthesized from studies comparing stable isotope-labeled and structural analog internal standards for similar compounds to illustrate the expected performance advantages.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of a bioanalytical assay. Below are key experimental protocols for a regulated bioanalysis of Droloxifene and its N-desmethyl metabolite using this compound as the internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (e.g., 50 ng/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80% to 20% B

      • 3.1-4.0 min: 20% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • N-Desmethyl Droloxifene: Precursor ion (e.g., m/z 374.2) → Product ion (e.g., m/z 72.1)

      • This compound: Precursor ion (e.g., m/z 379.2) → Product ion (e.g., m/z 77.1)

Mandatory Visualizations

To further elucidate the experimental process and the mechanism of action of Droloxifene, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add N-Desmethyl Droloxifene-d5 Plasma->Add_IS Add_ACN Add Acetonitrile (300 µL) (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute LC_MSMS Inject into LC-MS/MS Reconstitute->LC_MSMS Data Data Acquisition (MRM) LC_MSMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant G cluster_cell Target Cell (e.g., Breast Cancer Cell) ER Estrogen Receptor (ERα) PI3K PI3K ER->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Droloxifene Droloxifene Droloxifene->ER Blocks Estrogen Estrogen Estrogen->ER Activates

References

Safety Operating Guide

Proper Disposal of N-Desmethyl Droloxifene-d5: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-Desmethyl Droloxifene-d5, a deuterated metabolite of the selective estrogen receptor modulator (SERM) Droloxifene, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound. Adherence to institutional, local, state, and federal regulations is mandatory. Direct disposal of this compound into the environment is strictly prohibited. All waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Immediate Safety and Handling Precautions

Before initiating any work with this compound, it is imperative to be familiar with its safety profile. While a specific Safety Data Sheet (SDS) for the deuterated form may not be readily available, the SDS for Droloxifene and related compounds like Tamoxifen provide essential safety information.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against accidental exposure.

Equipment/MeasureSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when handling the solid form to prevent inhalation of dust or aerosols.
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound. This procedure must be adapted to comply with your institution's specific chemical hygiene plan and waste disposal guidelines.

Waste Segregation and Containment
  • Identify Waste Streams: Determine if the waste is solid (e.g., contaminated consumables) or liquid (e.g., unused solutions).

  • Solid Waste: Place all contaminated solid waste, including gloves, pipette tips, absorbent pads, and empty vials, into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a chemically compatible, sealable container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Packaging and Labeling
  • Container Integrity: Ensure all waste containers are in good condition and securely sealed to prevent leaks or spills.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound" and its concentration if in solution.

    • List of all other chemical constituents in the container.

    • The date the waste was first added to the container.

    • Principal Investigator's name and laboratory contact information.

Storage
  • Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure secondary containment is used for liquid waste containers to mitigate potential spills.

Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not pour any waste containing this compound down the drain.

Spill Cleanup Procedure

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and EHS office.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid raising dust.

    • For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.

  • Decontaminate:

    • Carefully clean the spill area with a decontaminating solution. Standard operating procedures for the related compound Tamoxifen recommend using a dilute bleach solution (e.g., a 1:10 dilution of household bleach).

    • Apply the bleach solution to the spill area and allow a contact time of at least 15 minutes.

  • Clean Up:

    • Using absorbent pads, wipe up the decontaminated spill material, working from the outside in.

    • Place all contaminated absorbent materials into a designated hazardous waste container.

  • Final Cleaning: Clean the spill area with soap and water.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

Quantitative Data on Related Compounds

CompoundParameterConditionResult
Droloxifene StabilityAqueous solution, pH 3-7, up to 50°CStable
Tamoxifen DegradationChlorination in waterFairly stable
Tamoxifen Metabolites DegradationChlorination in waterQuickly degraded
Raloxifene Hydrolysis Half-life (25°C)pH 7 aqueous buffer410 days
Raloxifene Hydrolysis Half-life (25°C)pH 9 aqueous buffer90 days
Raloxifene Biodegradation Half-lifeAerobic aquatic system37 days

Experimental Protocol: Decontamination of Non-Disposable Laboratory Equipment

This protocol provides a detailed methodology for the decontamination of non-disposable laboratory equipment (e.g., glassware, stir bars) contaminated with this compound.

Objective: To effectively decontaminate laboratory equipment to remove residual this compound before reuse or cleaning with general laboratory detergents.

Materials:

  • Contaminated laboratory equipment.

  • Household bleach (sodium hypochlorite (B82951) solution, typically 5.25-8.25%).

  • Deionized water.

  • Appropriate hazardous waste containers.

  • Personal Protective Equipment (PPE).

Procedure:

  • Preparation:

    • Perform all decontamination procedures in a designated area, preferably within a chemical fume hood.

    • Don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Pre-Rinse (Optional, for heavily contaminated items):

    • If the equipment is heavily contaminated with visible residue, gently rinse with a small amount of a suitable solvent (e.g., ethanol) to remove the bulk of the compound.

    • Collect this solvent rinse as hazardous liquid waste.

  • Decontamination with Bleach:

    • Prepare a 1:10 dilution of household bleach with deionized water to achieve a final sodium hypochlorite concentration of approximately 0.5%.

    • Immerse the contaminated equipment in the dilute bleach solution. Ensure all contaminated surfaces are in contact with the solution.

    • Allow the equipment to soak for a minimum of 24 hours. This extended contact time is recommended due to the potential stability of the parent compound.

  • Rinsing:

    • Carefully remove the equipment from the bleach solution.

    • Triple rinse the equipment thoroughly with deionized water.

    • Collect the initial rinse water as hazardous liquid waste. Subsequent rinses may be disposed of down the drain, subject to institutional guidelines.

  • Final Cleaning:

    • After decontamination and rinsing, the equipment can be washed with standard laboratory detergents.

  • Waste Disposal:

    • The used bleach decontamination solution should be collected and disposed of as hazardous liquid waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_packaging Packaging & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response Start Work with N-Desmethyl Droloxifene-d5 Waste Generation of Contaminated Waste Start->Waste Solid Solid Waste (Gloves, Vials, etc.) Waste->Solid Segregate Liquid Liquid Waste (Solutions) Waste->Liquid Segregate Sharps Sharps Waste (Needles, etc.) Waste->Sharps Segregate PackageSolid Package in Labeled Hazardous Waste Container Solid->PackageSolid PackageLiquid Package in Labeled, Sealable Container Liquid->PackageLiquid PackageSharps Package in Labeled Sharps Container Sharps->PackageSharps Store Store in Designated, Secure Area PackageSolid->Store PackageLiquid->Store PackageSharps->Store EHS Contact EHS for Waste Pickup Store->EHS Disposal Disposal by Licensed Waste Contractor EHS->Disposal Spill Spill Occurs Cleanup Follow Spill Cleanup Procedure Spill->Cleanup SpillWaste Dispose of Cleanup Materials as Hazardous Waste Cleanup->SpillWaste SpillWaste->PackageSolid

Disposal Workflow for this compound.

Personal protective equipment for handling N-Desmethyl Droloxifene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Desmethyl Droloxifene-d5. The following procedural steps and data are critical for safe operational use and disposal.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for accurate experimental planning and safety assessments.

PropertyValue
Molecular FormulaC₂₅H₂₂D₅NO₂[1]
Molecular Weight378.52 g/mol [1]
Storage TemperatureStore refrigerated[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is intended for research use only.[1] While specific toxicity data for this deuterated compound is limited, the safety data for similar compounds, such as Endoxifen-d5, indicates it should be handled with care. The material is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also suspected of damaging fertility or the unborn child and may cause long-lasting harmful effects to aquatic life.[3] Therefore, adherence to the following PPE guidelines is mandatory.

Equipment/MeasureSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)[4]To prevent skin contact and absorption.[4]
Eye Protection Safety glasses with side shields or goggles.[2][4]To protect eyes from splashes or airborne particles.[4]
Lab Coat Standard laboratory coat.[4]To protect skin and clothing from contamination.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]To prevent inhalation of dust or aerosols, especially when handling the solid form.[4]
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.[2][4]To minimize inhalation exposure.[4]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following protocol is necessary to ensure the safe handling of this compound.

  • Preparation : Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[2][4] Assemble all necessary equipment and materials.

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[2]

    • If working with a solid, weigh the required amount carefully.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling : After use, decontaminate all surfaces and equipment by scrubbing with alcohol.[3] Wash hands thoroughly after handling.[3]

First Aid Measures

In the event of exposure, follow these immediate first aid procedures:

  • If on Skin : Wash with plenty of soap and water.[3] Remove contaminated clothing.[3]

  • If in Eyes : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention.[3]

  • If Inhaled : Move the person into fresh air.[2][3] If breathing is difficult, provide artificial respiration.[2][3] Seek medical attention.[2][3]

  • If Swallowed : Rinse mouth with water.[2][3] Do NOT induce vomiting.[3] Seek immediate medical attention.[2][3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Identification : Determine if the waste is in a solid or liquid state and estimate the quantity.[4]

  • Containment : Place the waste in a chemically compatible, leak-proof container.[4] The container must be clearly labeled with the chemical name "this compound" and any other components of the waste mixture.[4]

  • Waste Segregation : Keep the this compound waste separate from other waste streams such as biological, radioactive, or sharps waste.[4]

  • Storage : Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area away from general laboratory traffic.[4]

  • Disposal : Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

Spill Response Protocol

In the event of a spill, follow these steps to safely manage the situation:

  • Evacuate : Evacuate personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand to contain the substance.[4]

  • Clean-up : While wearing appropriate PPE, carefully sweep or scoop up the absorbed material.[4] Place the contaminated absorbent material into a sealed, labeled container for disposal.[4] Clean the spill area with a suitable solvent, followed by soap and water.[4]

Handling_and_Disposal_Workflow cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Handling this compound prep 1. Preparation - Clean workspace - Assemble materials start->prep ppe 2. Don PPE - Gloves, Goggles - Lab Coat, Respirator prep->ppe handling 3. Handling - Avoid dust/aerosols - Weigh/dissolve carefully ppe->handling post_handling 4. Post-Handling - Decontaminate surfaces - Wash hands handling->post_handling spill_event Spill Occurs handling->spill_event waste_id 5a. Identify Waste - State (solid/liquid) - Quantity post_handling->waste_id containment 5b. Contain Waste - Labeled, sealed container waste_id->containment segregation 5c. Segregate Waste - Separate from other waste types containment->segregation storage 5d. Store Waste - Secure, ventilated area segregation->storage disposal 5e. Final Disposal - Contact EHS/Contractor storage->disposal end End disposal->end evacuate Evacuate Area spill_event->evacuate contain_spill Contain Spill - Use absorbent material evacuate->contain_spill cleanup Clean Up - Wear PPE - Collect waste contain_spill->cleanup decontaminate_spill Decontaminate Area cleanup->decontaminate_spill decontaminate_spill->waste_id

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.